HOP1 protein
Description
Properties
CAS No. |
128771-17-5 |
|---|---|
Molecular Formula |
C19H21N3O2 |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Hop1 Protein
Identification and Characterization of Conserved Protein Domains
The HOP1 protein is characterized by several conserved domains that are critical for its function. These include the N-terminal HORMA domain, a central SQ/TQ cluster domain, a C-terminal region containing a zinc finger motif, and a recently identified chromatin-binding region. nih.govoup.comresearchgate.netebi.ac.uk
HORMA Domain: Structure and Functional Implications
The HORMA (Hop1, Rev7, Mad2) domain is a highly conserved protein-protein interaction module found at the N-terminus of HOP1. oup.comebi.ac.ukrupress.org This domain is essential for the assembly of HOP1 onto meiotic chromosomes and for its interaction with other proteins. nih.gov The structure of the HORMA domain features a "safety belt" sequence that can adopt at least two conformations: an open state and a closed state. nih.gov In the closed conformation, the safety belt wraps around a short peptide motif, known as a closure motif (CM), present in an interacting protein, leading to its topological entrapment. nih.govnih.gov This mechanism is fundamental to the recruitment and assembly of HOP1 on the chromosome axis. nih.gov
SQ/TQ Cluster Domain (SCD): Phosphorylation Sites
The this compound contains a region enriched in serine-glutamine (SQ) and threonine-glutamine (TQ) motifs, known as the SQ/TQ cluster domain (SCD). ucl.ac.ukucl.ac.ukoup.com These sites are targets for phosphorylation by the DNA damage response kinases Mec1 (ATR) and Tel1 (ATM). ucl.ac.ukucl.ac.ukoup.com Phosphorylation of specific residues within the SCD, such as threonine 318 (T318) and serine 298 (S298) in Saccharomyces cerevisiae, is crucial for regulating HOP1's function. ucl.ac.ukucl.ac.ukplos.org Phosphorylation of T318 is required for the recruitment and activation of the downstream kinase Mek1, which is essential for promoting inter-homolog recombination. ucl.ac.ukucl.ac.ukoup.com Phosphorylation of S298 plays a role in the checkpoint response to unrepaired DSBs. ucl.ac.ukplos.org
Cys2/Cys2 Zinc Finger Motif: Structural Role
Located in the C-terminal region of HOP1 is a Cys2/Cys2 zinc finger motif. nih.govwikigenes.org This domain is critical for the DNA-binding activity of HOP1. nih.govnih.gov Mutations within this zinc finger motif disrupt HOP1 function, highlighting its importance in the interaction of HOP1 with DNA. nih.govnih.gov The zinc finger motif is thought to be involved in recognizing specific DNA structures, potentially G-quadruplex (G4) DNA, and in mediating the condensation of meiotic chromosomes. nih.govnih.gov
Chromatin-Binding Region (CBR): PHD and Winged Helix-Turn-Helix (wHTH) Domains
Recent studies have identified a central chromatin-binding region (CBR) in HOP1 that is crucial for its localization to nucleosome-rich regions of the genome. embopress.orgembopress.orgnih.gov This region comprises a plant homeodomain (PHD) and a winged helix-turn-helix (wHTH) domain. embopress.orgembopress.orgbiorxiv.org In budding yeast, the Hop1 CBR directly recognizes the bent DNA of nucleosomes through a composite interface involving both the PHD and wHTH domains. embopress.orgembopress.orgnih.gov This interaction is important for the enrichment of HOP1 at specific genomic locations, thereby promoting DSB formation in these areas. embopress.orgembopress.org The architecture of the CBR can vary across different eukaryotic species. biorxiv.org
Protein Conformations and Conformational Switches
The function of HOP1 is tightly regulated by conformational changes, a feature it shares with other HORMA domain-containing proteins.
Analogies to Spindle Checkpoint Protein Mad2 Dynamics
The conformational dynamics of the HOP1 HORMA domain show striking similarities to those of the spindle assembly checkpoint protein Mad2. nih.govsemanticscholar.orgnih.gov Like Mad2, the HOP1 HORMA domain can switch between at least two distinct folded states: a "closed" conformation and a more extended "unbuckled" or "open" state. nih.govnih.govsemanticscholar.org The transition between these states is crucial for the binding and release of its interaction partners containing the closure motif. nih.gov This conformational switch is thought to be regulated by the AAA+ ATPase Pch2/TRIP13, which can remodel HOP1 complexes, analogous to how TRIP13 regulates Mad2. nih.govembopress.orgtandfonline.com This dynamic behavior allows HOP1 to assemble on chromosomes and subsequently be removed, a process essential for the proper progression of meiosis. embopress.orgnih.gov
| Domain/Region | Location | Key Features/Functions |
| HORMA Domain | N-terminus | Highly conserved protein-protein interaction module; exists in open and closed conformations; binds to closure motifs in partner proteins like Red1. nih.govoup.comnih.gov |
| SQ/TQ Cluster Domain (SCD) | Central | Contains multiple SQ/TQ motifs; phosphorylation sites for Mec1/Tel1 kinases; regulates Mek1 recruitment and checkpoint activity. ucl.ac.ukucl.ac.ukoup.com |
| Cys2/Cys2 Zinc Finger Motif | C-terminus | Required for DNA binding, particularly to G-quadruplex DNA; essential for proper chromosome synapsis. nih.govnih.govnih.gov |
| Chromatin-Binding Region (CBR) | Central | Comprises PHD and wHTH domains; directly binds to nucleosomal DNA; directs HOP1 to specific genomic regions. embopress.orgembopress.orgbiorxiv.org |
"Safety Belt" Mechanism and Topological Entrapment
The this compound contains a highly conserved HORMA (Hop1, Rev7, Mad2) domain, which is central to its function as a dynamic protein-protein interaction module. researchgate.netnih.govnih.govebi.ac.uk A key feature of this domain is a flexible C-terminal "safety belt" region that enables it to switch between at least two distinct conformational states: an "open" and a "closed" state. researchgate.netmdpi.combiorxiv.org This conformational plasticity is fundamental to the "safety belt" mechanism, which governs Hop1's interactions with its binding partners. biorxiv.orgnih.gov
In the closed conformation, the safety belt wraps around a short peptide sequence, known as a closure motif, present in a partner protein. nih.govmdpi.comnih.gov This interaction results in the topological entrapment of the partner, forming a stable, topologically-closed complex. mdpi.comnih.govresearchgate.net This mechanism is not unique to Hop1 but is a shared feature of HORMA domain proteins, including the well-studied spindle assembly checkpoint protein Mad2. nih.govresearchgate.net Studies have shown that Hop1 possesses conformational dynamics remarkably similar to Mad2. nih.govnih.gov
The transition between the open and closed states involves significant structural rearrangement. nih.govnih.gov Research has identified a second folded state for Hop1 in solution, an extended or "unbuckled" conformation, where the safety belt is disengaged from the HORMA domain core. nih.govnih.govoup.com This state is analogous to the open conformation of Mad2. The binding of a closure motif stabilizes the closed state by promoting the association of the safety belt with the core of the HORMA domain. nih.gov Conversely, the AAA+ ATPase Pch2 (TRIP13 in mammals) can remodel Hop1 complexes by promoting a closed-to-unbuckled conformational change, which disengages the safety belt and releases the entrapped partner protein. biorxiv.orgnih.gov
This dynamic mechanism is crucial for Hop1's role in assembling the meiotic chromosome axis. Hop1 is recruited to the axis by binding to a closure motif within the Red1 protein. nih.govoup.com Subsequently, Hop1 can self-assemble through further HORMA-closure motif interactions, which is detailed in the following section on oligomerization. nih.govoup.com
| Feature | Description | Key Research Findings |
| Core Component | HORMA (Hop1, Rev7, Mad2) Domain. researchgate.netnih.gov | Contains a flexible C-terminal "safety belt" region that mediates protein-protein interactions. researchgate.netmdpi.com |
| Mechanism | Conformational Switching (Open vs. Closed). researchgate.netbiorxiv.org | The safety belt can either be disengaged (open/unbuckled) or wrapped around a ligand (closed). nih.govnih.gov |
| Interaction Mode | Topological Entrapment. mdpi.comresearchgate.net | In the closed state, Hop1 topologically encircles a "closure motif" on a binding partner, forming a highly stable complex. nih.govnih.gov |
| Binding Partners | Red1 and Hop1 itself. nih.govoup.com | Closure motifs have been identified in the chromosome axis protein Red1 and at the C-terminus of Hop1. nih.govoup.com |
| Regulation | Remodeling by Pch2/TRIP13 ATPase. biorxiv.orgnih.gov | Pch2/TRIP13 promotes the transition from the closed to the open state, facilitating the disassembly of Hop1 complexes. nih.gov |
| Functional Analogy | Spindle Checkpoint Protein Mad2. nih.gov | The conformational dynamics and safety belt mechanism of Hop1 are mechanistically similar to those of Mad2. nih.govnih.govoup.com |
Oligomerization States and Subunit Interactions
The this compound has been shown to exist in various oligomeric states, a characteristic that is crucial for its function within the synaptonemal complex and in regulating meiotic recombination. nih.govnih.gov Genetic evidence, such as the complex patterns of intragenic complementation among hop1 alleles, first suggested that Hop1 functions as part of a multimeric complex. nih.govresearchgate.net This self-association is mediated by specific domains within the protein and is fundamental to its ability to form higher-order structures along the chromosome axes. oup.comresearchgate.net
Dimer Formation and Higher-Order Oligomerization
Biochemical analyses of purified this compound have provided direct evidence for its self-association in solution. nih.gov Glutaraldehyde cross-linking experiments revealed the formation of discrete protein bands corresponding to dimers, as well as weaker bands suggesting the presence of trimers and tetramers. nih.govresearchgate.net These findings indicate that Hop1 can form stable homodimers and can further assemble into larger oligomeric structures. researchgate.net
Further characterization using size-exclusion chromatography and sucrose (B13894) gradient sedimentation confirmed the oligomeric nature of Hop1. nih.gov Native Hop1 was observed to have an apparent molecular weight significantly larger than its monomeric form, consistent with the formation of a tetramer or another higher-order oligomer. nih.govresearchgate.net
The mechanism of oligomerization is intrinsically linked to the HORMA domain's safety belt mechanism. oup.com A model for Hop1 assembly on meiotic chromosomes proposes a hierarchical process. oup.comoup.com Initially, a Hop1 monomer is recruited to the chromosome axis by its HORMA domain binding to a closure motif on the Red1 protein. oup.comoup.com This initial binding event is thought to displace the C-terminal closure motif of Hop1 itself, which in a "self-closed" state in solution, would be bound by its own HORMA domain. oup.com This now-free C-terminal tail of the axis-bound Hop1 can then act as a closure motif to recruit a second Hop1 monomer. oup.com This "head-to-tail" oligomerization can proceed, leading to the formation of multimeric Hop1 assemblies along the chromosome axis. oup.com This self-assembly is critical for Hop1's functions, including the activation of the Mek1 kinase. oup.commolbiolcell.orgnih.gov The C-terminal domain of Hop1 is essential for promoting the dimerization and activation of Mek1, which is triggered by DNA double-strand break-dependent phosphorylation of Hop1. molbiolcell.orgnih.gov
| Method | Observation | Inferred Oligomeric State |
| Glutaraldehyde Cross-linking | Formation of a ~130-kDa protein band from a ~70-kDa monomer. nih.govresearchgate.net | Dimer. nih.govresearchgate.net |
| Weaker bands observed at positions corresponding to ~195 kDa and ~260 kDa. nih.gov | Trimer and Tetramer. nih.gov | |
| Gel Filtration Chromatography | Elution at a volume corresponding to a globular protein with a molecular weight of ~270,000. nih.govresearchgate.net | Tetramer or higher-order oligomer. nih.govresearchgate.net |
| Sucrose Gradient Sedimentation | Apparent molecular weight of 60,000, ruling out an extended monomeric state as the reason for early elution in gel filtration. nih.gov | Confirms oligomeric state (in combination with gel filtration data). nih.gov |
| Biochemical & Genetic Analysis | Identification of interacting closure motifs on Hop1's C-terminus and the HORMA domain. nih.govoup.com | Head-to-tail multimerization/oligomerization. oup.com |
Compound and Protein List
| Name | Type | Organism (if specified) |
| ATM | Protein (Kinase) | Mammals |
| ATR | Protein (Kinase) | Mammals |
| Dmc1 | Protein (Recombinase) | Saccharomyces cerevisiae |
| Glutaraldehyde | Chemical (Cross-linker) | N/A |
| HOP1 | Protein (Subject) | Saccharomyces cerevisiae |
| Mad2 | Protein (Checkpoint) | Eukaryotes |
| Mec1 | Protein (Kinase) | Saccharomyces cerevisiae |
| Mek1 | Protein (Kinase) | Saccharomyces cerevisiae |
| Pch2 | Protein (AAA+ ATPase) | Saccharomyces cerevisiae |
| Rad51 | Protein (Recombinase) | Eukaryotes |
| Rec8 | Protein (Cohesin) | Saccharomyces cerevisiae |
| Red1 | Protein (Axis component) | Saccharomyces cerevisiae |
| Rev7 | Protein (HORMA) | Eukaryotes |
| Tel1 | Protein (Kinase) | Saccharomyces cerevisiae |
| TRIP13 | Protein (AAA+ ATPase) | Mammals |
| Zinc | Element (Metal ion) | N/A |
Molecular Functions and Biochemical Activities of Hop1 Protein
DNA-Binding Activities
The Hop1 protein, a crucial component of the synaptonemal complex in Saccharomyces cerevisiae, is a structure-selective DNA-binding protein. nih.gov Its function in meiotic chromosome pairing and recombination is intrinsically linked to its ability to recognize and interact with various DNA structures. wikigenes.orgnih.gov
Hop1 exhibits a distinct preference for specific DNA conformations and structures over others, highlighting its specialized roles during meiosis. It has a higher affinity for altered or non-B-form DNA structures, which are often intermediates in recombination and repair processes. oup.com
In vitro studies have demonstrated that the this compound preferentially binds to duplex DNA. nih.gov Electrophoretic gel mobility shift assays using different forms of M13 DNA revealed that Hop1 binds more readily to linear duplex DNA and negatively superhelical DNA compared to nicked circular duplex DNA. wikigenes.orgnih.gov Its binding affinity for single-stranded DNA is even weaker. wikigenes.orgnih.gov The binding to linear duplex DNA is cooperative and is enhanced by the presence of Zn2+ ions. nih.gov
Hop1 displays a marked affinity for non-canonical DNA structures such as G-quadruplex (G4) DNA and Holliday junctions. oup.comresearchgate.net Research indicates that Hop1 binds more robustly to G4 DNA and Holliday junctions than to standard double-stranded (dsDNA) or single-stranded DNA (ssDNA). oup.comresearchgate.net This strong interaction is mediated by a central Cys2/Cys2 zinc finger motif. oup.comacs.org
The binding to G4 DNA is particularly strong, with an apparent dissociation constant (Kd) of 2 x 10⁻¹⁰ M, which is approximately 1,000-fold stronger than its affinity for normal duplex DNA. nih.gov Hop1 not only binds to pre-formed G4 structures but can also actively promote the formation of G4 DNA from unfolded, G-rich single-stranded DNA. researchgate.netnih.govplos.org This activity suggests a direct role for Hop1 in structuring G-rich chromosomal regions during meiosis. nih.gov
Hop1 also interacts selectively with Holliday junctions, which are key intermediates in genetic recombination. nih.govnih.gov This binding is highly stable and induces significant structural distortion at the center of the junction. wikigenes.orgnih.gov This distortion is thought to be crucial for coordinating the monitoring of recombination intermediates and potentially influencing the process of branch migration. nih.govnih.gov The zinc finger motif of Hop1 is critical for this interaction, binding to all four arms of the junction and distorting the DNA structure along a pair of symmetrical arms. acs.org
Table 1: Binding Affinity of this compound for Different DNA Structures
| DNA Structure | Relative Binding Affinity | Dissociation Constant (Kd) | Key Findings |
| G-Quadruplex (G4) DNA | Very High | ~2 x 10⁻¹⁰ M nih.gov | Binding is ~1,000-fold stronger than to normal duplex DNA. nih.gov Hop1 promotes the formation of G4 DNA. nih.govplos.org |
| Holliday Junctions | High | Not specified | Binds selectively, inducing significant structural distortion. nih.gov The interaction is highly stable. nih.gov |
| Linear Duplex DNA | Moderate | Not specified | Binds cooperatively. nih.gov |
| Superhelical DNA | Moderate | Not specified | Binds more readily than to nicked circular duplex DNA. wikigenes.orgnih.gov |
| Single-stranded DNA | Low | Not specified | Weakest binding affinity among tested structures. wikigenes.orgnih.gov |
Recent studies using cryo-electron microscopy have revealed that Hop1 directly recognizes the physical shape of DNA as it wraps around histones in a nucleosome. biorxiv.orgnih.govembopress.org This interaction is mediated by a central chromatin-binding region (CBR) within Hop1, which comprises tightly associated PHD and winged helix-turn-helix (wHTH) domains. biorxiv.orgnih.govbiorxiv.orgembopress.org The Hop1 CBR binds directly to the bent nucleosomal DNA through a composite interface spanning both these domains, rather than interacting with the histone proteins themselves. nih.govembopress.orgbiorxiv.orgembopress.org This binding appears to be driven primarily by the recognition of the distinctive bent conformation of the DNA within the nucleosome complex. embopress.org This ability to bind bent DNA reinforces the notion that Hop1 has a higher affinity for altered DNA structures. oup.com
Beyond simply binding to DNA, Hop1 plays an active role in altering DNA structure. It can organize DNA into several distinct conformations, including rigid protein-DNA filaments. acs.orgnih.goviisc.ac.in
A key activity of Hop1 is its ability to remodel DNA architecture by promoting long-range interactions. Using single-molecule techniques such as atomic force microscopy and magnetic tweezers, researchers have discovered that Hop1 can bridge non-contiguous DNA segments. acs.orgnih.gov This action folds the DNA into intramolecular stem-loop structures. nih.govacs.orgnih.gov Within these structures, the DNA segments appear to be fully synapsed inside filamentous protein stems formed by Hop1. acs.orgnih.gov This provides direct evidence for a long-range, protein-mediated DNA-DNA synapsis mechanism that is independent of crossover recombination and is presumed to be a critical step in the condensation of meiotic chromosomes. acs.orgnih.gov
Modulation of DNA Conformation and Structure
Induction of Rigid Protein-DNA Filaments and Higher-Order Nucleoprotein Structures
The Saccharomyces cerevisiae this compound plays a crucial role in the structural organization of chromosomes during meiosis. A key aspect of its function is the ability to interact with DNA and induce the formation of specific, highly organized structures. Research has shown that HOP1 can fold DNA into rigid protein-DNA filaments. acs.orgnih.gov These filaments are characterized by the this compound coating the DNA molecule, which in turn blocks access to nucleases, suggesting a protective role for the DNA within these structures. grafiati.com
Furthermore, single-molecule studies using atomic force microscopy and magnetic tweezers have provided direct evidence that HOP1 promotes the formation of higher-order nucleoprotein structures. acs.orgnih.gov These complex assemblies involve the bridging of non-contiguous DNA segments, resulting in the formation of intramolecular stem-loop structures. acs.orgnih.gov Within these loops, the DNA segments appear to be fully synapsed within the protein filaments. acs.org This ability to organize DNA into such compact and ordered conformations is believed to be fundamental to the condensation of meiotic chromosomes. acs.orgnih.gov
Influence on Intra- and Intermolecular DNA Synapsis
A critical function of HOP1 during meiosis is to facilitate the pairing, or synapsis, of homologous chromosomes. Experimental evidence demonstrates that HOP1 actively promotes both intra- and intermolecular synapsis between double-stranded DNA molecules. acs.orgnih.govthebiogrid.orgthebiogrid.org This means that HOP1 can bring together different segments of the same DNA molecule (intramolecular) or two separate DNA molecules (intermolecular).
This synapsis is not dependent on active recombination processes like crossover, indicating that HOP1-mediated DNA-DNA pairing is a primary event in bringing homologous DNA sequences into close proximity. acs.orgnih.gov This juxtaposition of DNA sequences is thought to be a crucial preparatory step, assisting in the subsequent exchange of DNA strands between homologous chromosomes by recombination-associated proteins. acs.orgnih.gov Further studies have shown that HOP1 displays a high affinity for G-quadruplex (GQ) structures and can promote their formation from G-rich oligonucleotides, suggesting a role for these structures in the pairing of homologous chromosomes. core.ac.uk The protein's ability to promote pairing between duplex DNA molecules is specifically linked to the presence of G/C-rich sequences. core.ac.uk
Enzymatic Activity: DNA-Independent ATPase Activity
Recent research has uncovered a previously unknown enzymatic function of the this compound: it possesses a robust DNA-independent ATPase activity. nih.govoup.comcolab.ws This was a serendipitous discovery, as HOP1 lacks the recognizable sequence motifs typically associated with ATP binding and hydrolysis. nih.govoup.comcolab.ws This intrinsic ATPase activity means that HOP1 can bind to and hydrolyze ATP to ADP and inorganic phosphate (B84403) without the need for DNA to be present.
Identification of Putative ATP-Binding and Hydrolysis Residues
Despite the absence of canonical ATP-binding motifs, researchers have successfully identified key amino acid residues involved in the ATPase activity of HOP1. nih.govoup.com Through a combination of molecular docking, molecular dynamics simulations, and biochemical assays, a putative ATP-binding pocket has been located within the this compound. nih.govoup.comiisc.ac.in This pocket is formed by residues from both the N-terminal and C-terminal regions of the protein. iisc.ac.inresearchgate.net
Subsequent site-directed mutagenesis studies have confirmed the importance of specific residues within this pocket. The following table summarizes the key residues identified and the impact of their mutation on ATPase activity.
| Residue | Substitution | Effect on ATPase Activity | Reference |
| Lysine (B10760008) 65 | Alanine (K65A) | Significantly impaired | nih.govoup.comcolab.ws |
| Asparagine 67 | Glutamine (N67Q) | Significantly impaired | nih.govoup.comcolab.ws |
| Lysine 65 and Asparagine 67 | K65A, N67Q (double mutant) | Synergistically abolished | nih.govoup.comcolab.ws |
These findings strongly suggest that residues such as Lysine 65 and Asparagine 67 are critical for ATP binding and/or hydrolysis by the this compound. researchgate.net The N-terminal domain alone is necessary but not sufficient for full ATPase activity, indicating that a functional interaction between the N- and C-terminal regions is required. researchgate.net
Functional Role of ATPase Activity in Meiotic Processes
The discovery of HOP1's ATPase activity has opened new avenues for understanding its regulatory roles in meiosis. This enzymatic function appears to be intertwined with its structural roles in chromosome organization and recombination.
One of the key functions influenced by the ATPase activity is the regulation of meiotic crossovers. nih.govoup.comcolab.ws Studies have shown that mutations abolishing the ATPase activity of HOP1, such as the K65A and N67Q substitutions, lead to an enhanced frequency of meiotic crossovers. nih.govoup.comcolab.ws This suggests that the ATPase activity of HOP1 normally functions to limit or modulate the number of crossovers that occur.
Furthermore, the ATPase activity of HOP1 is linked to its ability to bind to DNA and associate with meiotic chromosomes. The same mutations that eliminate ATPase activity also result in impaired DNA-binding affinity and reduced association of HOP1 with meiotic chromosomes. nih.govoup.comcolab.wsiisc.ac.in Specifically, the affinity for Holliday junction DNA is reduced in ATPase-deficient mutants. iisc.ac.in
Interactions of Hop1 Protein with Key Meiotic Regulators and Structural Components
Interactions with Chromosome Axis Proteins
HOP1 is a core component of the meiotic chromosome axis, a proteinaceous structure that forms along the length of each chromosome during early meiosis. researchgate.net Its localization and function are dependent on its interactions with other axis proteins, primarily Red1 and the meiotic cohesin complex.
The interaction between HOP1 and Red1 (Rec10 in S. pombe) is fundamental to the assembly and function of the meiotic chromosome axis. molbiolcell.orgresearchgate.net These two proteins form a stable complex that constitutes the core of the axial elements. researchgate.netbiorxiv.orgbiorxiv.org Current models propose that the meiotic-specific cohesin subunit, Rec8, recruits Red1, which in turn recruits its interacting partner, HOP1, to the chromosome axis. researchgate.netoup.comresearchgate.net This hierarchical recruitment is supported by findings that the localization of HOP1 to chromosomes is dependent on Red1. rupress.org
However, the relationship is not strictly unidirectional. Some studies suggest a degree of codependence, where HOP1 can also influence Red1 localization. researchgate.net For instance, in the absence of Rec8-cohesin, a HOP1-dependent pathway can recruit Red1 to specific genomic regions. oup.com This functional interdependence is critical, as the HOP1-Red1 complex is essential for the efficient formation of meiotic DSBs and for promoting interhomolog bias during DNA repair. biorxiv.orgbiorxiv.orgmdpi.comucl.ac.uk In vitro studies show that Red1 can alter the conformation of HOP1, which enhances its interaction with other downstream factors like Mer2. biorxiv.orgoup.com
Table 1: Key Features of the HOP1-Red1 Interaction
| Feature | Description | Supporting Evidence |
|---|---|---|
| Complex Formation | HOP1 and Red1 form a stable protein complex that is a core component of the meiotic chromosome axis. | Biochemical experiments and genetic analyses show that Red1 and Hop1 physically interact and colocalize on meiotic chromosomes. molbiolcell.orgrupress.org |
| Recruitment Hierarchy | The primary pathway for localization involves Red1 recruiting HOP1 to the chromosome axis. researchgate.netresearchgate.net | HOP1 localization to chromosomes is severely impaired in the absence of Red1. rupress.org |
| Functional Interdependence | The complex is crucial for promoting DSB formation and ensuring interhomolog recombination. biorxiv.orgbiorxiv.orgnih.gov | Mutants in either HOP1 or RED1 show similar defects, including reduced recombination and spore inviability. molbiolcell.org |
| Cohesin-Independent Recruitment | A secondary pathway exists where HOP1 can mediate the recruitment of Red1 to certain genomic locations, independently of Rec8-cohesin. | In rec8Δ mutants, HOP1 is required for the residual localization of Red1 to specific chromosomal "islands". oup.com |
The meiotic cohesin complex, containing the meiosis-specific kleisin subunit Rec8, provides the foundational scaffold for the assembly of the chromosome axis. frontiersin.orgnih.gov The recruitment of the HOP1-Red1 complex is largely dependent on Rec8-cohesin. researchgate.net It is believed that Rec8 establishes the loop-axis structure of meiotic chromosomes and recruits Red1 through a direct physical interaction. oup.comnih.gov Subsequently, Red1 recruits HOP1. oup.com
While Rec8 is essential for the genome-wide distribution of Red1 and HOP1, a cohesin-independent mechanism for their recruitment also exists. oup.comfrontiersin.org In the absence of Rec8, Red1 and HOP1 can still associate with chromatin, albeit in a distinct pattern, forming enriched "islands" at specific genomic locations, such as regions with high gene density. oup.comfrontiersin.org This suggests that while cohesin provides the primary framework for axis assembly, HOP1 possesses an intrinsic chromatin-binding ability that contributes to its localization. researchgate.netmdpi.com This dual-pathway recruitment ensures the robust assembly of the chromosome axis, which is critical for all subsequent meiotic events.
Interactions with DNA Double-Strand Break (DSB) Machinery
HOP1 plays a proactive role in initiating meiotic recombination by facilitating the recruitment of the DSB machinery to the chromosome axis. This function is mediated through direct and indirect interactions with components of the DSB-forming complex.
HOP1 is instrumental in recruiting the Mer2 protein (Rec15 in S. pombe and IHO1 in mammals) to meiotic chromosomes. mdpi.comelifesciences.orgnih.govresearchgate.net Mer2 is a key component of the RMM complex (Rec114-Mei4-Mer2), which is essential for the catalytic activity of Spo11. nih.govportlandpress.com The interaction between HOP1 and Mer2 is highly conserved across different species. elifesciences.orgresearchgate.netbiorxiv.org
Biochemical studies have revealed that the direct interaction between purified HOP1 and Mer2 is relatively weak. nih.gov However, this interaction is significantly stimulated by the presence of Red1. oup.comnih.gov The formation of a ternary Red1-HOP1-Mer2 complex is thought to be the key step in stably recruiting Mer2 to the chromosome axis. nih.govu-tokyo.ac.jp Red1 appears to induce a conformational change in HOP1 that increases its affinity for Mer2. biorxiv.orgoup.com The C-terminus of HOP1 is required for this interaction in S. pombe. mdpi.comnih.gov This stabilized recruitment of Mer2 by the HOP1-Red1 complex ensures that the DSB machinery is positioned correctly along the chromosome axes. biorxiv.orgnih.gov
By recruiting Mer2, HOP1 effectively acts as a platform or a molecular matchmaker, linking the chromosome axis to the Spo11 enzyme, which catalyzes the formation of DSBs. biorxiv.orgnih.govportlandpress.comu-tokyo.ac.jp The Spo11 complex itself does not bind efficiently to the axis; its recruitment is dependent on interactions with axis-associated proteins. biorxiv.orgnih.gov HOP1's interaction with Mer2 is the critical link in this recruitment chain. nih.govportlandpress.com Once Mer2 is localized to the axis via the Red1-HOP1 complex, it facilitates the recruitment of the other RMM components, Rec114 and Mei4, and ultimately the Spo11 catalytic core. nih.govportlandpress.com
Therefore, HOP1 plays a directing role, ensuring that the powerful DSB activity of Spo11 is targeted to the correct locations—the chromatin loops in proximity to the chromosome axis—and at the appropriate time during meiotic prophase. portlandpress.com The level of HOP1 enrichment along chromosomes correlates positively with the frequency of DSB formation, highlighting its quantitative role in controlling recombination initiation. researchgate.netbiorxiv.orgnih.gov
Interactions with Kinases and Phosphatases
The function of HOP1 is dynamically regulated by a cycle of phosphorylation and dephosphorylation, mediated by various kinases and phosphatases. These post-translational modifications modulate HOP1's interactions and its roles in DSB repair and meiotic checkpoint signaling.
HOP1 is a prominent phosphoprotein during meiosis, with its phosphorylation state changing in response to the formation of DSBs. biorxiv.orgucl.ac.uk The primary kinases responsible for this are the master checkpoint kinases Mec1 (the yeast homolog of ATR) and Tel1 (the yeast homolog of ATM). biorxiv.orgucl.ac.ukoup.comusal-csic.es Following the creation of DSBs by Spo11, Mec1 and Tel1 phosphorylate HOP1 on multiple serine/threonine-glutamine (SQ/TQ) cluster domains. ucl.ac.ukusal-csic.es
This phosphorylation is not merely a marker of DNA damage but is a critical regulatory event. Specifically, the phosphorylation of threonine 318 (T318) on HOP1 is essential for recruiting the effector kinase Mek1. ucl.ac.ukfrontiersin.org The recruitment of Mek1, which is stabilized by the phosphorylation of another site, serine 298 (S298), leads to Mek1 dimerization and activation. molbiolcell.orgfrontiersin.org Activated Mek1 then establishes the "barrier to sister chromatid repair," ensuring that DSBs are preferentially repaired using the homologous chromosome as a template, a hallmark of meiosis. molbiolcell.orgucl.ac.uk
The regulation of HOP1 is a two-way street, with phosphatases counteracting the activity of kinases. Protein Phosphatase 4 (PP4) has been identified as a key phosphatase that dephosphorylates HOP1. biorxiv.orgplos.org Interestingly, PP4 also plays a role in the initial loading of HOP1 onto meiotic chromatin, a function that is independent of Mec1/Tel1 activity and DSB formation. biorxiv.orgbiorxiv.orgnih.govbiorxiv.org This suggests that a basal level of dephosphorylation is required to make HOP1 competent for chromatin association.
Another crucial regulator is the AAA+ ATPase Pch2, which is involved in removing HOP1 from synapsed chromosomes. biorxiv.orgfrontiersin.org Pch2 activity leads to the dephosphorylation of HOP1-pT318, which helps to inactivate the Mek1-dependent checkpoint and permits repair of any remaining DSBs using the sister chromatid later in prophase. frontiersin.org Pch2 also appears to prevent the inappropriate, Red1-independent phosphorylation of HOP1. plos.org
Table 2: Regulation of HOP1 by Kinases and Phosphatases
| Regulator | Type | Role | Functional Consequence |
|---|---|---|---|
| Mec1/Tel1 | Kinase | Phosphorylates HOP1 at SQ/TQ sites (e.g., T318, S298) in response to DSBs. ucl.ac.ukoup.comfrontiersin.org | Recruits and activates Mek1 kinase, promoting interhomolog bias and activating the meiotic checkpoint. molbiolcell.orgucl.ac.uk |
| Mek1 | Kinase | Recruited by phosphorylated HOP1; its activation is promoted by HOP1-mediated dimerization. molbiolcell.orgfrontiersin.org | Phosphorylates downstream targets to establish the barrier to sister chromatid repair. molbiolcell.org |
| PP4 | Phosphatase | Dephosphorylates HOP1. biorxiv.orgplos.org Also required for the initial loading of HOP1 onto chromatin. biorxiv.orgnih.gov | Counteracts Mec1/Tel1 activity. Promotes the assembly of the chromosome axis before DSB formation. biorxiv.orgnih.gov |
| Pch2 | AAA+ ATPase | Promotes removal of HOP1 from synapsed chromosomes and facilitates its dephosphorylation. biorxiv.orgfrontiersin.org | Inactivates the meiotic checkpoint and allows for late DSB repair using the sister chromatid. frontiersin.org Prevents Red1-independent HOP1 phosphorylation. plos.org |
Recognition by Mec1 (ATR) and Tel1 (ATM) Kinases
The master sensor kinases of DNA damage, Mec1 (ATR) and Tel1 (ATM), play a pivotal role in initiating the meiotic recombination checkpoint and promoting interhomolog bias. psu.edu A key substrate for these kinases is the HOP1 protein. psu.edu Following the formation of programmed double-strand breaks (DSBs) by Spo11, Mec1 and Tel1 are activated and subsequently phosphorylate HOP1. biorxiv.orgplos.org This phosphorylation occurs at multiple serine/threonine-glutamine (SQ/TQ) motifs, which are characteristic targets for the ATM/ATR family of kinases. ucl.ac.ukoup.comnih.gov
Specifically, Mec1 and Tel1 phosphorylate HOP1 within its SQ/TQ cluster domain (SCD). ucl.ac.ukoup.comnih.gov Among these phosphorylation sites, threonine 318 (T318) has been identified as a particularly critical residue. plos.orgoup.comnih.gov Phosphorylation of HOP1 at T318 is a crucial event that is dependent on the presence of DSBs and the Red1 protein. oup.complos.org This specific modification is essential for the subsequent recruitment and activation of the downstream effector kinase, Mek1, thereby linking the detection of DSBs to the regulation of recombination partner choice and checkpoint signaling. psu.eduucl.ac.ukoup.com
Research has further elucidated the differential roles of Mec1 and Tel1 in HOP1 phosphorylation. Tel1 is activated by unresected DSBs, while Mec1 activation follows DSB resection and the generation of single-stranded DNA (ssDNA). plos.orgnih.gov Both kinases contribute to the phosphorylation of HOP1, ensuring a robust response to the presence of meiotic DSBs. nih.gov This intricate phosphorylation by Mec1 and Tel1 essentially "marks" the chromosomal axes where recombination is occurring, setting the stage for subsequent regulatory events.
Recruitment and Activation of Mek1 Kinase
Following its phosphorylation by Mec1 and Tel1, HOP1 acts as a scaffold to recruit and activate the meiosis-specific kinase, Mek1. psu.eduucl.ac.uk This interaction is fundamental for establishing the interhomolog bias in DSB repair, a critical feature of meiosis that ensures recombination occurs between homologous chromosomes rather than sister chromatids. psu.edu
The phosphorylation of HOP1 at threonine 318 (T318) is a prerequisite for the efficient recruitment and initial activation of Mek1. ucl.ac.ukucl.ac.uk The forkhead-associated (FHA) domain of Mek1 directly recognizes and binds to the phosphorylated T318 on HOP1. oup.comnih.govnih.gov This interaction brings Mek1 to the chromosome axes where it can be activated. oup.com
Further studies have revealed a more nuanced, stepwise activation of Mek1 mediated by differential phosphorylation of HOP1. While T318 phosphorylation is crucial for the initial recruitment and basal activation of Mek1, phosphorylation at another residue, serine 298 (S298), appears to be necessary for the stable maintenance of the HOP1-Mek1 interaction and the subsequent hyper-activation of Mek1, which is required for a robust checkpoint response. plos.orgucl.ac.uk
Interestingly, Mek1 itself contributes to the stability of HOP1's phosphorylated state. Mek1 can physically stabilize the phosphorylated T318 on HOP1, protecting it from dephosphorylation by protein phosphatase 4 (PP4). oup.complos.org This creates a positive feedback loop, where the recruitment of Mek1 reinforces the signal that led to its initial localization, ensuring a sustained checkpoint response when necessary. oup.comnih.gov The formation of a complex between Red1, HOP1, and Mek1 is essential for this entire process, with Red1 acting as a bridge to bring HOP1 and Mek1 together. ucsf.edumolbiolcell.org
Regulation by Protein Phosphatase 4 (PP4)
The phosphorylation state of HOP1 is a dynamic equilibrium, controlled not only by the kinases Mec1 and Tel1 but also by the counteracting activity of protein phosphatases. Protein Phosphatase 4 (PP4) has been identified as a key enzyme responsible for the dephosphorylation of several Mec1/Tel1 targets during meiosis, including HOP1. oup.comnih.gov
The catalytic subunit of PP4, Pph3, mediates the dephosphorylation of HOP1, including the critical T318 residue. plos.orgnih.gov This action effectively reverses the activation signal initiated by Mec1 and Tel1. The balance between Mec1/Tel1-mediated phosphorylation and PP4-mediated dephosphorylation is crucial for the proper progression of meiosis. Persistent hyperphosphorylation of HOP1, as seen in the absence of PP4, can lead to meiotic defects. nih.gov
Beyond its role in counteracting Mec1/Tel1-dependent phosphorylation, PP4 also appears to have a Mec1/Tel1-independent function in the initial loading of HOP1 onto meiotic chromosomes. biorxiv.orgbiorxiv.orgresearchgate.net This suggests that PP4 is involved in both the assembly and disassembly of HOP1-containing structures on the chromosome axis. The interaction between PP4 and HOP1 is thought to promote the initial steps of HOP1 loading onto axial elements. researchgate.net
The interplay between Mek1 and PP4 is also a critical regulatory feature. As mentioned previously, the binding of Mek1 to phosphorylated HOP1 can protect it from dephosphorylation by PP4. oup.complos.org This highlights a sophisticated regulatory circuit where the recruitment of a downstream effector kinase can stabilize the upstream signal, creating a robust and tunable meiotic checkpoint response.
Interactions with Other Regulatory Proteins
Beyond the core kinases and phosphatases, HOP1's function is further fine-tuned through interactions with other regulatory proteins that control its localization and activity on meiotic chromosomes.
Pch2 (TRIP13) Interactions and Regulatory Outcomes
Pch2, the budding yeast homolog of the AAA+ ATPase TRIP13, is a key regulator of HOP1 localization and function. nih.govspandidos-publications.com Pch2 has a multifaceted role, acting as both a negative and positive regulator of HOP1 depending on the meiotic context. nih.gov
In unperturbed meiosis, Pch2 is responsible for removing HOP1 from synapsed chromosomes. embopress.orgbiorxiv.orgplos.org This activity is thought to be a feedback mechanism to downregulate DSB formation and checkpoint signaling in regions where synapsis is complete. plos.org Pch2 is a hexameric ring ATPase that uses the energy of ATP hydrolysis to remodel HOP1 and displace it from DNA. spandidos-publications.compnas.org
Conversely, under conditions of synapsis defects, Pch2 plays a critical role in promoting the phosphorylation of HOP1 at T318 by Mec1, thereby sustaining the meiotic checkpoint signal. nih.govoup.com This suggests that Pch2 can differentiate between synapsed and unsynapsed chromosomes and modulate HOP1 activity accordingly. The ATPase activity of Pch2 is essential for this checkpoint function. nih.gov
The regulatory relationship between Pch2 and HOP1 is complex. In the absence of Pch2, HOP1 levels on chromosomes increase. biorxiv.org Pch2's ability to remove HOP1 is influenced by the chromatin environment. For instance, Dot1-mediated methylation of histone H3 at lysine (B10760008) 79 (H3K79me) can exclude Pch2 from chromosomes, thereby promoting the localization of HOP1 and the activation of Mek1. plos.org Pch2 also interacts with other proteins, such as Xrs2, to be targeted to specific chromosomal locations. plos.orgtandfonline.com
Putative Interactions (e.g., Aho1 in S. pombe)
Research in different organisms suggests the existence of other, less characterized, HOP1-interacting proteins. In the fission yeast Schizosaccharomyces pombe, a bioinformatic screen identified a potential interactor of Hop1 named Aho1 (SPAC688.03c). researchgate.netnih.gov The functional significance of this interaction is still under investigation, but it highlights the potential for species-specific variations in the HOP1 interaction network. researchgate.netnih.gov The study in S. pombe, which lacks a canonical synaptonemal complex, aims to understand the roles of Hop1 beyond its functions in DSB formation and interhomolog recombination. researchgate.netnih.govnih.govbiorxiv.org
The continued identification and characterization of HOP1 interactors in various model organisms will undoubtedly provide a more comprehensive understanding of how this crucial meiotic protein is regulated and how it contributes to the intricate processes of chromosome pairing, synapsis, and recombination.
Interacting Proteins and their Functions
| Interacting Protein | Function in Relation to HOP1 | References |
| Mec1 (ATR) | Phosphorylates HOP1 at SQ/TQ motifs, including T318, in response to DSBs. | psu.eduplos.orgucl.ac.ukoup.comnih.gov |
| Tel1 (ATM) | Phosphorylates HOP1 at SQ/TQ motifs, including T318, in response to DSBs. | psu.eduplos.orgucl.ac.ukoup.comnih.gov |
| Mek1 | Recruited and activated by phosphorylated HOP1; establishes interhomolog bias and participates in a positive feedback loop to stabilize HOP1 phosphorylation. | psu.eduplos.orgucl.ac.ukoup.complos.orgucl.ac.uknih.govnih.gov |
| Protein Phosphatase 4 (PP4) | Dephosphorylates HOP1, including T318, counteracting Mec1/Tel1 activity. Also involved in the initial loading of HOP1 onto chromosomes. | biorxiv.orgoup.complos.orgnih.govbiorxiv.orgresearchgate.net |
| Pch2 (TRIP13) | An AAA+ ATPase that removes HOP1 from synapsed chromosomes and promotes HOP1 phosphorylation under checkpoint-inducing conditions. | nih.govspandidos-publications.comembopress.orgbiorxiv.orgplos.orgpnas.orgoup.combiorxiv.org |
| Red1 | Required for Mec1/Tel1-dependent phosphorylation of HOP1 and forms a complex with HOP1 and Mek1. | oup.complos.orgucsf.edumolbiolcell.org |
| Aho1 | A putative interactor of Hop1 in S. pombe. | researchgate.netnih.gov |
Roles of Hop1 Protein in Meiotic Biological Processes
Meiotic Chromosome Axis and Linear Element Formation
The foundation for meiotic events is the assembly of a proteinaceous structure known as the chromosome axis along the length of each replicated chromosome. oup.combiorxiv.org This axis organizes chromatin into a series of loops and serves as a scaffold for recombination and synapsis. biorxiv.orgtandfonline.com HOP1 is a fundamental component of this structure. nih.govresearchgate.net
HOP1 is a core structural component of the axial elements, the precursors to the lateral elements of the synaptonemal complex (SC). mdpi.comnih.gov In budding yeast, the assembly of the axis involves meiosis-specific cohesin complexes (containing Rec8), and the meiosis-specific proteins Red1 and HOP1. biorxiv.orgpnas.org While Rec8-cohesin provides the foundational structure, Red1 is recruited to the axis, and it, in turn, recruits its binding partner, HOP1. researchgate.netoup.com This hierarchical assembly forms a stable structural scaffold essential for integrating recombination with other meiotic processes. biorxiv.org
The interaction between HOP1 and Red1 is critical for their function. nih.gov Studies using two-hybrid systems have confirmed a direct interaction between HOP1 and Red1 proteins. nih.gov The kinase Mek1 is also involved, regulating the assembly of these axial element components, likely by modulating the affinity of the HOP1-Red1 interaction. nih.gov In the fungus Sordaria macrospora, HOP1 collaborates with the cohesin Rec8 and the cohesin-associated protein Spo76/Pds5 to maintain the structural integrity of the chromosome axis, particularly during the transition from chromosome pairing to SC formation. plos.orgnih.gov
The loading of HOP1 onto meiotic chromosomes is a highly regulated and dynamic process. In Saccharomyces cerevisiae, HOP1's association with chromosomes begins in the early stages of meiotic prophase, where it exhibits a punctate staining pattern along the chromosome axes. oup.com This localization is largely dependent on the presence of Rec8-cohesin and Red1. researchgate.net
Recent research has identified a central chromatin-binding region (CBR) within the HOP1 protein that directly recognizes and binds to nucleosomes, the fundamental units of chromatin. biorxiv.orgembopress.org This interaction is crucial for enriching HOP1 at specific genomic locations, such as gene-dense "islands" and on shorter chromosomes. embopress.org The CBR appears to recognize the bent structure of nucleosomal DNA. embopress.org
The process of HOP1 loading is also controlled by post-translational modifications. In budding yeast, Protein Phosphatase 4 (PP4) is required for the efficient initial loading of HOP1 and Red1 onto meiotic chromatin. biorxiv.orgnih.gov This function of PP4 is independent of DSB formation and appears to counteract the activity of Mec1/Tel1 kinases, suggesting a phosphorylation/dephosphorylation cycle regulates HOP1's recruitment. biorxiv.orgnih.gov Once loaded, HOP1's presence on the axis is dynamic; it is actively removed from synapsed chromosome regions by the AAA+ ATPase Pch2, allowing for the polymerization of the transverse element protein Zip1 to form the mature SC. biorxiv.org
The assembly mechanism involves conformational changes in the HOP1 HORMA domain. oup.com Similar to the spindle checkpoint protein Mad2, the HOP1 HORMA domain can switch between open and closed conformations. oup.com It recognizes specific "closure motifs" in its binding partner Red1, which facilitates its initial recruitment to the chromosome axis. oup.com Furthermore, HOP1 contains its own closure motif, allowing for self-assembly and oligomerization along the axis, which is crucial for its downstream functions. oup.com
Table 1: Key Factors in HOP1 Chromatin Loading and Axis Integration
| Factor | Organism/System | Role in Relation to HOP1 | Citation(s) |
|---|---|---|---|
| Red1 | S. cerevisiae | Acts as the primary binding partner for HOP1, recruiting it to the chromosome axis. | researchgate.netoup.com |
| Rec8-cohesin | S. cerevisiae | Forms the foundational structure of the axis, essential for the subsequent recruitment of Red1 and HOP1. | researchgate.netpnas.org |
| Mek1 Kinase | S. cerevisiae | Regulates the assembly of axial elements, potentially by modulating the HOP1-Red1 interaction. | nih.gov |
| PP4 Phosphatase | S. cerevisiae | Promotes the initial loading of HOP1 onto chromatin, independent of DSB formation. | biorxiv.orgnih.gov |
| Pch2 ATPase | S. cerevisiae | Removes HOP1 from synapsed chromosome axes to allow for SC formation. | biorxiv.org |
| Chromatin Binding Region (CBR) | S. cerevisiae | A domain within HOP1 that directly binds nucleosomes, directing HOP1 to specific genomic regions. | embopress.org |
Research in the fungus Sordaria macrospora has uncovered a direct role for HOP1 in modulating the length of the chromosome axis. plos.orgnih.gov Analysis of non-null hop1 mutants revealed that the protein is involved in determining the final length of the axial elements during their assembly. nih.gov This function appears to be distinct from its other roles, as specific mutations can affect axis length without causing the severe defects seen in null mutants. plos.org This suggests that HOP1 contributes to the higher-order organization and compaction of meiotic chromosomes. researchgate.net Loss of HOP1 can result in abnormally diffuse chromosome morphology, indicating a role in chromosome compaction. researchgate.net
Regulation of Meiotic DNA Double-Strand Break (DSB) Formation
Meiotic recombination is initiated by the programmed formation of DSBs, catalyzed by the Spo11 endonuclease. ucl.ac.uktandfonline.com HOP1 is a central player in both initiating these breaks and controlling their number and distribution across the genome. mdpi.comoup.com
HOP1 is essential for achieving wild-type levels of meiotic DSBs. oup.combiorxiv.org In yeast mutants lacking HOP1, the number of DSBs is significantly reduced to about 10-30% of normal levels. oup.com The protein promotes DSB formation by facilitating the recruitment of the DSB-forming machinery to the chromosome axis. oup.com A key interaction is between HOP1 and Mer2 (Rec15 in fission yeast), a component of the Rec114-Mei4-Mer2 (RMM) complex that is required for Spo11 activity. mdpi.comoup.combiorxiv.org In fission yeast, HOP1 stabilizes the interaction between the axis component Rec10 (the Red1 homolog) and the DSB-complex protein Rec15 (the Mer2 homolog), effectively bridging the chromosome axis with the recombination machinery. oup.comnih.gov
The quantitative control of DSBs is also linked to HOP1's phosphorylation status. Following the initial wave of DSB formation, the DNA damage response kinases Mec1 (ATR) and Tel1 (ATM) are activated. tandfonline.comembopress.org These kinases phosphorylate HOP1, which is a known target. ucl.ac.ukroyalsocietypublishing.org This phosphorylation event is part of a negative feedback loop that downregulates Spo11 activity, thus limiting the total number of DSBs formed and ensuring genome integrity. tandfonline.com
HOP1 does not just control the number of DSBs, but also where they occur. The distribution of DSBs is non-random, with breaks occurring preferentially at specific genomic regions known as hotspots. biorxiv.org The levels of HOP1 and Red1 along chromosomes are positively correlated with DSB levels. oup.combiorxiv.org Regions with higher concentrations of these axis proteins, such as the gene-dense "islands" and short chromosomes, tend to be DSB hotspots. embopress.org
Crucially, experimental evidence from S. cerevisiae has shown that HOP1 is the key determinant of local DSB levels. oup.comnih.gov Using a system to artificially recruit proteins to a specific chromosomal locus, researchers demonstrated that targeting HOP1 to a recombination coldspot was sufficient to turn it into a hotspot, markedly increasing DSB formation to levels seen at endogenous hotspots. oup.combiorxiv.orgresearchgate.net This local increase in DSBs occurred even in the absence of Red1 or Rec8, indicating that HOP1 is the primary axis protein sufficient to promote DSB formation. oup.comnih.gov
In fission yeast, HOP1 is recruited to DSB hotspots through its interaction with the hotspot-bound protein Rec15 (Mer2). oup.comnih.gov This suggests a model where HOP1 is loaded onto the chromosome axis via its interaction with Rec10 (Red1), and then its presence at hotspots is stabilized by Rec15, creating a DSB-competent environment. nih.gov
Table 2: Impact of HOP1 on DSB Formation
| Feature | Role of HOP1 | Interacting Factors | Consequence of HOP1 Absence | Citation(s) |
|---|---|---|---|---|
| DSB Initiation | Promotes the recruitment and stabilization of the DSB-forming machinery. | Mer2/Rec15, Rec114, Mei4, Rec10/Red1, Spo11 | Significant reduction in DSB frequency. | mdpi.comoup.combiorxiv.orgoup.com |
| Quantitative Control | Participates in a feedback loop to limit the total number of DSBs. | Mec1/Tel1 (ATM/ATR) kinases | Potential for uncontrolled or altered DSB numbers. | tandfonline.comembopress.org |
| Hotspot Activity | Local concentration of HOP1 directly determines the activity of DSB hotspots. | Chromatin (nucleosomes) | Recombination coldspots remain inactive. | embopress.orgoup.combiorxiv.org |
| DSB Distribution | Enriches at and promotes DSBs in specific genomic regions (e.g., islands, short chromosomes). | Chromatin Binding Region (CBR) | Altered distribution of DSBs across the genome. | embopress.org |
Recruitment of DSB-Forming Endonucleases
The initiation of meiotic recombination is marked by the programmed formation of DNA double-strand breaks (DSBs), a process catalyzed by the Spo11 endonuclease and its accessory proteins. embopress.org The this compound is instrumental in this initial step. embopress.org It facilitates the recruitment of the DSB-forming machinery to specific locations along the chromosome. embopress.orgportlandpress.com
Research in Saccharomyces cerevisiae has shown that HOP1, along with another protein Red1, is important for the formation of DSBs. oup.combiorxiv.orgresearchgate.net The levels of HOP1 along chromosomes positively correlate with the frequency of DSB formation. oup.comresearchgate.net Experiments involving the targeted recruitment of HOP1 to recombination "coldspots" have demonstrated that increasing local concentrations of HOP1 is sufficient to significantly increase DSB formation and homologous recombination at these sites, even to levels seen at endogenous "hotspots". biorxiv.orgresearchgate.net This indicates that HOP1 is a key determinant of local DSB levels. oup.combiorxiv.orgresearchgate.net
HOP1 is thought to promote DSB formation through its interaction with Mer2 (also known as Rec15 in fission yeast), a component of the Rec114-Mei4-Mer2 (RMM) complex. portlandpress.comoup.combiorxiv.org This interaction appears to be a conserved mechanism across different species. oup.combiorxiv.org The RMM complex is essential for the recruitment of Spo11 to the chromosome axis, thereby initiating DSB formation. portlandpress.comoup.com Studies in fission yeast have shown that HOP1 colocalizes with both the axial protein Rec10 and the DSB-forming complex subunit Rec15, and physically interacts with both. researchgate.netoup.com This suggests a model where HOP1 is recruited to the chromosome axis via Rec10 and then helps to stabilize the interaction between Rec15 and Rec10, thereby promoting the formation of DSBs. oup.com
Control of Homologous Recombination Pathway Choice
Following the creation of DSBs, the cell must choose the appropriate template for repair. During meiosis, there is a strong preference for using the homologous chromosome as a template over the sister chromatid, a phenomenon known as inter-homolog (IH) bias. ucl.ac.uk HOP1 is a central player in establishing and maintaining this bias. ucl.ac.ukbiorxiv.org
Establishment of Inter-Homolog Bias (IH Bias)
HOP1, in conjunction with Red1 and the meiosis-specific kinase Mek1, forms a complex that establishes a barrier to sister chromatid repair. nih.govfrontiersin.org In the absence of HOP1, meiotic DSBs are often repaired using the sister chromatid, which is the preferred template in mitotic cells. frontiersin.orgnih.gov This leads to a failure in forming crossovers between homologous chromosomes and subsequent defects in chromosome segregation. nih.gov
The function of HOP1 in promoting IH bias is regulated by phosphorylation. ucl.ac.uk After DSB formation, HOP1 is phosphorylated by the DNA damage response kinases Mec1 (ATR in mammals) and Tel1 (ATM in mammals). embopress.orgoup.comoup.comucl.ac.uk This phosphorylation is critical for the recruitment and activation of Mek1. oup.comucl.ac.uknih.gov Activated Mek1 then phosphorylates downstream targets that inhibit the use of the sister chromatid for repair. portlandpress.comfrontiersin.org
Studies on specific mutations within HOP1 have provided further insight into this mechanism. For example, a mutation in the C-terminal domain of HOP1 (hop1-K593A) disrupts spore viability and chromosome synapsis because it impairs the dimerization and activation of Mek1. nih.gov This suggests that a key function of the HOP1 C-terminus is to promote Mek1 dimerization, which is essential for establishing the barrier to inter-sister recombination. nih.gov
Promotion of Crossover (CO) Formation and Frequency
By promoting inter-homolog recombination, HOP1 indirectly promotes the formation of crossovers (COs), which are physical links between homologous chromosomes that are essential for their proper segregation during the first meiotic division. nih.govoup.comresearchgate.net The ATPase activity of HOP1 has been shown to influence the frequency of meiotic crossovers. oup.com Mutations that abolish the ATPase activity of HOP1 can lead to an increased frequency of COs, suggesting that this activity plays a regulatory role in CO formation. oup.com
However, the relationship between local HOP1 levels and the specific recombination pathway that leads to crossovers is complex. While recruiting HOP1 to a specific locus increases DSB formation, the crossovers that result may not necessarily be formed by the major meiosis-specific pathway involving the MutLγ resolvase. oup.combiorxiv.org This suggests that other factors, in addition to local HOP1 concentration, determine the choice of recombination repair pathway. oup.combiorxiv.orgresearchgate.net
Coordination with DSB Repair Mechanisms
HOP1's role extends to coordinating the timing of DSB repair. A hypothesis in Schizosaccharomyces pombe suggests that HOP1 and Mek1 transiently inhibit the processing of DSBs. researchgate.nettandfonline.comnih.gov This delay provides more time for the crucial process of finding the homologous chromosome for repair. researchgate.nettandfonline.comnih.gov In the absence of HOP1, DSB repair proceeds more rapidly, leading to increased interaction with the readily available sister chromatid. researchgate.nettandfonline.comnih.gov
Furthermore, once homologous chromosomes are successfully paired and synapsed, HOP1 is removed from the synapsed regions. oup.comresearchgate.net This removal is mediated by the AAA+ ATPase Pch2 and serves as a feedback mechanism to curb further DSB formation and to lift the barrier to inter-sister recombination, allowing for the efficient repair of any remaining breaks. oup.comresearchgate.netoup.comfrontiersin.org
Homologous Chromosome Pairing and Synaptonemal Complex (SC) Assembly
The proper pairing and synapsis of homologous chromosomes are defining features of meiotic prophase. HOP1 is indispensable for these processes. ontosight.ainih.gov
Requirement for Homolog Recognition and Juxtaposition
HOP1 is a structural component of the axial elements, which are the proteinaceous cores that form along each chromosome during early meiosis. ontosight.aipnas.orgyeastgenome.org These axial elements later become the lateral elements of the synaptonemal complex (SC), the zipper-like structure that holds homologous chromosomes together. ucl.ac.uknih.govpnas.org
Mutants lacking HOP1 fail to form a proper SC and exhibit severe defects in homologous chromosome pairing. nih.gov This indicates that HOP1's role in promoting chromosomal pairing is fundamental to its function in meiosis. nih.gov In S. pombe, while the absence of HOP1 reduces homologous pairing, it does not completely eliminate it, suggesting some level of functional redundancy or alternative mechanisms. tandfonline.com In the fungus Sordaria macrospora, HOP1 is critically required at the transition from homolog pairing to SC formation, where it is necessary for maintaining the integrity of the chromosome axis and for the development of recombination foci. nih.gov
The localization of HOP1 to the chromosome axes is a prerequisite for its function. embopress.org It binds to chromatin, with a preference for G-rich sequences, and its association with chromosomes is facilitated by its interaction with Red1. embopress.orgoup.comnih.gov This localization allows it to participate directly in the architectural changes of chromosomes that are essential for pairing and synapsis. researchgate.net
Compound and Protein Table
| Name | Type | Organism/Source |
| 9-1-1 complex | Protein Complex | Mammals |
| ASY1 | Protein | Plants |
| ATM | Kinase | Mammals |
| ATR | Kinase | Mammals |
| Ddc1 | Protein | S. cerevisiae |
| Dmc1 | Recombinase | S. cerevisiae |
| Ecm11 | Protein | S. cerevisiae |
| Gmc2 | Protein | S. cerevisiae |
| Hed1 | Protein | S. cerevisiae |
| HIM-3 | Protein | C. elegans |
| HOP1 | Protein | S. cerevisiae |
| HORMAD1 | Protein | Mammals |
| HORMAD2 | Protein | Mammals |
| HTP-1 | Protein | C. elegans |
| HTP-2 | Protein | C. elegans |
| HTP-3 | Protein | C. elegans |
| Hus1 | Protein | Mammals |
| IHO1 | Protein | Mammals |
| Mec1 | Kinase | S. cerevisiae |
| Mec3 | Protein | S. cerevisiae |
| MEI4 | Protein | Mammals |
| Mei4 | Protein | S. cerevisiae |
| Mek1 | Kinase | S. cerevisiae |
| Mer2 | Protein | S. cerevisiae |
| Mre11 | Protein | S. cerevisiae |
| MRX complex | Protein Complex | S. cerevisiae |
| Mus81-Mms4 | Nuclease | S. cerevisiae |
| MutLγ | Resolvase | S. cerevisiae |
| Nbs1 | Protein | S. pombe |
| Pch2 | AAA+ ATPase | S. cerevisiae |
| Pds5 | Protein | S. macrospora |
| Rad1 | Protein | Mammals |
| Rad17 | Protein | S. cerevisiae |
| Rad50 | Protein | S. cerevisiae |
| Rad51 | Recombinase | S. cerevisiae |
| Rad53p/CHK2 | Kinase | S. cerevisiae |
| Rad54 | Protein | S. cerevisiae |
| Rad9 | Protein | Mammals |
| REC10 | Protein | S. pombe |
| Rec10 | Protein | S. pombe |
| Rec114 | Protein | S. cerevisiae |
| REC114 | Protein | Mammals |
| Rec12 | Protein | S. pombe |
| Rec15 | Protein | S. pombe |
| Rec8 | Cohesin Subunit | S. cerevisiae |
| Red1 | Protein | S. cerevisiae |
| RMM complex | Protein Complex | S. cerevisiae |
| Sae2 | Protein | S. cerevisiae |
| Slx1-Slx4 | Nuclease | S. cerevisiae |
| Sme4/Zip1 | Protein | S. macrospora |
| Spo11 | Endonuclease | S. cerevisiae |
| Spo76 | Protein | S. macrospora |
| SYCP2 | Protein | Mammals |
| Tel1 | Kinase | S. cerevisiae |
| TRIP13 | AAA+ ATPase | Mammals |
| Xrs2 | Protein | S. cerevisiae |
| Yen1 | Nuclease | S. cerevisiae |
| Zip1 | Protein | S. cerevisiae |
| Zip4 | Protein | S. cerevisiae |
Role in SC Integrity and Assembly Dynamics
The synaptonemal complex (SC) is a proteinaceous structure that forms between homologous chromosomes during meiotic prophase, essential for synapsis and crossover formation. HOP1 is a key player in the assembly and integrity of this complex.
HOP1, along with its binding partner Red1, localizes to the chromosome axes during early prophase. oup.comescholarship.org This localization is a prerequisite for the subsequent assembly of the SC. nih.govnih.gov In the budding yeast Saccharomyces cerevisiae, HOP1 and Red1 are required for the proper chromosomal localization of Zip1, a central component of the SC. nih.govrupress.org The formation of the chromosome axis, which includes HOP1, serves as the foundation for the SC to assemble between paired homologous chromosomes. escholarship.org
The dynamics of HOP1 on the chromosome axis are tightly regulated. Once synapsis is initiated and the SC begins to form, HOP1 is progressively removed from the synapsed regions. embopress.orgbiorxiv.orgbiorxiv.orgoup.com This removal is facilitated by the AAA+ ATPase Pch2 (TRIP13 in mammals). embopress.orgbiorxiv.orgbiorxiv.orgoup.com The dissociation of HOP1 from synapsed chromosomes is thought to be a feedback mechanism that prevents further double-strand break (DSB) formation and silences the meiotic checkpoint in regions where synapsis is complete. oup.comoup.com Therefore, the dynamic association and dissociation of HOP1 with the chromosome axis are crucial for the orderly progression of SC assembly.
In some organisms, like the fungus Sordaria macrospora, HOP1 is particularly critical at the transition from homolog pairing to SC formation, where it is required for maintaining the normal structure of the chromosome axis and enabling the SC to extend from telomere to telomere. nih.gov
Resolution of Chromosome Entanglements
During the intricate process of homologous chromosome pairing and synapsis, there is a potential for chromosomes to become entangled. dntb.gov.uabiologists.com While direct evidence for HOP1's role in resolving these entanglements is still emerging, its functions in chromosome organization and recombination are highly suggestive of an indirect role.
In Sordaria macrospora, a key function of HOP1 is in the resolution of chromosome entanglements that can form during the pairing process. nih.gov Furthermore, in Saccharomyces cerevisiae, condensin, a protein complex involved in chromosome condensation, collaborates with Red1 and Hop1 to promote chromosome individualization. rupress.org This process, which helps to distinguish and separate individual chromosomes, would inherently contribute to preventing or resolving entanglements. rupress.org
HOP1's involvement in the proper processing of meiotic DSBs and the formation of crossovers is also linked to the prevention of aberrant chromosome linkages. rupress.org By ensuring that recombination occurs between homologous chromosomes and not between non-homologous chromosomes or sister chromatids, HOP1 helps to avoid the formation of complex and potentially unresolvable chromosome structures. The protein's ability to bind to Holliday junctions, key intermediates in recombination, and influence their structure suggests a role in monitoring and guiding the resolution of these intermediates, which is crucial for preventing entanglements. nih.govacs.org
Activation and Regulation of the Meiotic Prophase Checkpoint
The meiotic prophase checkpoint is a surveillance mechanism that ensures the proper completion of recombination and synapsis before allowing the cell to proceed to the meiotic divisions. HOP1 is a central player in activating and regulating this checkpoint.
Signaling to DNA Damage Response Kinases (ATM/ATR homologs)
In response to meiotic DSBs, the sensor kinases Tel1 (ATM homolog) and Mec1 (ATR homolog) are activated. oup.comusal-csic.es These kinases then phosphorylate a number of downstream targets, a key one being HOP1 itself. biorxiv.orgbiorxiv.orgoup.comoup.comusal-csic.esfrontiersin.orgnih.govucl.ac.uknih.gov The phosphorylation of HOP1 by Tel1/Mec1 is a critical step in the meiotic checkpoint signaling cascade. usal-csic.esfrontiersin.orgnih.govucl.ac.uknih.gov
Specifically, phosphorylation of HOP1 on conserved SQ/TQ cluster domains (SCDs) is essential for its checkpoint function. oup.comucl.ac.uk In budding yeast, two specific phosphorylation sites, threonine 318 (T318) and serine 298 (S298), have been identified as crucial. frontiersin.orgnih.govucl.ac.uk Phosphorylation at these sites creates docking sites for downstream effector proteins, thereby propagating the checkpoint signal. frontiersin.orgnih.govnih.gov
Role in Monitoring Recombination Intermediates and Synapsis Progression
HOP1 plays a direct role in monitoring the status of meiotic recombination. It has been shown to bind preferentially to branched DNA structures, including Holliday junctions, which are key recombination intermediates. oup.comnih.govacs.org This binding allows HOP1 to physically monitor the progression of recombination. nih.govacs.orgnih.gov The zinc finger motif within HOP1 is particularly important for this interaction and for distorting the DNA structure of the Holliday junction, which may influence its subsequent processing. acs.orgnih.gov
The phosphorylation of HOP1 by Tel1/Mec1 in response to DSBs is a key part of this monitoring system. biorxiv.orgbiorxiv.orgnih.gov This phosphorylation event is required for the activation of the downstream kinase Mek1 (a CHK2 homolog). biorxiv.orgfrontiersin.orgnih.govucl.ac.uknih.govnih.gov Activated Mek1 then promotes the use of the homologous chromosome for repair, a process known as inter-homolog bias, and is essential for the checkpoint arrest in response to unrepaired DSBs or synapsis defects. embopress.orgfrontiersin.orgnih.govucl.ac.ukresearchgate.net
Furthermore, the checkpoint machinery, with HOP1 at its core, monitors the progression of synapsis. biorxiv.orgresearchgate.net In mutants where synapsis is defective, such as zip1 mutants, HOP1 remains phosphorylated and the checkpoint remains active, leading to a cell cycle arrest at pachytene. nih.govresearchgate.net
Attenuation of Checkpoint Signaling
Once recombination and synapsis are successfully completed, the meiotic checkpoint must be silenced to allow the cell to progress into the meiotic divisions. HOP1 is central to this attenuation process.
The primary mechanism for turning off the checkpoint signal involves the removal of HOP1 from the synapsed chromosomes. biorxiv.orgbiorxiv.orgoup.com This process is driven by the AAA+ ATPase Pch2. embopress.orgbiorxiv.orgbiorxiv.orgresearchgate.net As the SC assembles, Pch2 is recruited and actively displaces HOP1 from the chromosome axes. embopress.orgbiorxiv.orgbiorxiv.org The removal of HOP1 leads to the dephosphorylation of the protein and the inactivation of Mek1, thereby silencing the checkpoint. biorxiv.orgfrontiersin.org This ensures that the checkpoint is only active in regions of the chromosomes that are not yet synapsed.
The correct stoichiometry of the checkpoint proteins, including HOP1, Red1, and Mek1, is also crucial for proper checkpoint function and its eventual bypass. nih.gov Overproduction of certain checkpoint components can lead to a bypass of the checkpoint arrest, highlighting the importance of a balanced regulation of these proteins for both activating and attenuating the checkpoint signal. nih.gov
| Feature | Finding | References |
| SC Assembly | HOP1 and Red1 localization to chromosome axes is a prerequisite for SC assembly. | oup.comescholarship.orgnih.gov |
| SC Dynamics | HOP1 is removed from synapsed chromosome regions by the ATPase Pch2. | embopress.orgbiorxiv.orgbiorxiv.orgoup.com |
| Checkpoint Activation | HOP1 is phosphorylated by ATM/ATR homologs (Tel1/Mec1) in response to DSBs. | biorxiv.orgbiorxiv.orgoup.comoup.comusal-csic.esfrontiersin.orgnih.govucl.ac.uknih.gov |
| Recombination Monitoring | HOP1 binds to Holliday junctions, physically monitoring recombination intermediates. | nih.govacs.orgnih.gov |
| Checkpoint Attenuation | Pch2-mediated removal of HOP1 from synapsed chromosomes silences the checkpoint. | embopress.orgbiorxiv.orgbiorxiv.orgfrontiersin.orgresearchgate.net |
Mechanisms of Hop1 Protein Regulation
Post-Translational Modifications
Post-translational modifications are key to modulating HOP1's function, with phosphorylation and dephosphorylation events playing a central role in its activity and interactions with other proteins.
Phosphorylation by Mec1/Tel1 Kinases and its Functional Consequences
A crucial regulatory mechanism for HOP1 is phosphorylation by the Mec1 and Tel1 kinases, the budding yeast homologs of the mammalian ATR and ATM kinases, respectively. nih.gov This phosphorylation occurs at specific serine (S) or threonine (T) residues that are followed by a glutamine (Q), known as SQ/TQ motifs. plos.org Following the formation of DNA double-strand breaks (DSBs) during meiosis, Mec1/Tel1 kinases target HOP1 for phosphorylation. ucl.ac.ukpsu.edu
This phosphorylation event is not a simple on-off switch but a nuanced control mechanism with significant functional consequences. The phosphorylation of HOP1 is essential for promoting the repair of DSBs using the homologous chromosome as a template, a process known as inter-homolog recombination, which is a hallmark of meiosis. nih.gov Without this modification, meiotic DSBs are rapidly repaired using the sister chromatid, leading to a decrease in inter-homolog crossovers and resulting in non-viable spores. nih.gov
Specifically, the phosphorylation of HOP1 is required for the recruitment and activation of the effector kinase Mek1. ucl.ac.ukpsu.edumdpi.com Mek1, in turn, is crucial for establishing a barrier to sister chromatid repair and for activating the meiotic prophase checkpoint. ucl.ac.uknih.gov Research has identified key residues within HOP1's SQ/TQ cluster domain (SCD) that are targeted by Mec1/Tel1. ucl.ac.uk For instance, the phosphorylation of threonine 318 (T318) is critical for the initial recruitment and activation of Mek1, which is essential for recombination. ucl.ac.ukoup.com Another key residue, serine 298 (S298), when phosphorylated, is necessary for maintaining the interaction between HOP1 and Mek1 and for the subsequent hyperphosphorylation of Mek1, a step required for prophase checkpoint activation. ucl.ac.uk The Red1 protein is also required for the DSB-dependent phosphorylation of HOP1 at T318. plos.org
Interestingly, the kinase activity of Mek1 can create a positive feedback loop, stabilizing the Mec1/Tel1-mediated phosphorylation of HOP1 at T318 by protecting it from dephosphorylation by protein phosphatase 4. nih.gov This stabilization is dependent on Mek1's forkhead-associated (FHA) domain. nih.gov
| Phosphorylation Site | Kinase | Functional Consequence |
| Threonine 318 (T318) | Mec1/Tel1 | Essential for the recruitment and initial activation of Mek1, promoting inter-homolog recombination. ucl.ac.ukoup.com |
| Serine 298 (S298) | Mec1/Tel1 | Necessary for maintaining the Hop1-Mek1 interaction and for the hyperphosphorylation of Mek1, leading to checkpoint activation. ucl.ac.uk |
| SQ/TQ Cluster Domain | Mec1/Tel1 | Promotes inter-homolog bias in DSB repair and is required for meiotic checkpoint arrest. psu.edu |
Dephosphorylation Pathways and Their Impact on HOP1 Activity
The activity of HOP1 is also regulated by dephosphorylation, which counteracts the effects of Mec1/Tel1 phosphorylation. Protein Phosphatase 4 (PP4) has been identified as a key phosphatase involved in the dephosphorylation of HOP1. biorxiv.orgbiorxiv.org This dephosphorylation is not merely a mechanism to inactivate HOP1 but plays a more intricate role in its regulation.
Research suggests that PP4 is required for the initial loading of HOP1 onto meiotic chromatin, a process that occurs even before the formation of meiotic DSBs and is independent of Mec1/Tel1 activity. biorxiv.org This indicates a role for a phosphorylation/dephosphorylation cycle in regulating the assembly of HOP1 onto chromosomes. biorxiv.org The absence of PP4 function leads to defects in the assembly of HOP1 and its partner protein Red1 onto meiotic chromatin. biorxiv.org
Furthermore, after DSB formation and subsequent Mec1/Tel1-dependent phosphorylation of HOP1, PP4 is involved in the dephosphorylation of the phosphorylated HOP1. biorxiv.org This dynamic interplay between phosphorylation and dephosphorylation is crucial for the timely progression of meiotic events. The removal of phosphate (B84403) groups by PP4 can influence the stability of the HOP1-Mek1 interaction and ultimately attenuate the checkpoint signal once DSB repair and synapsis are complete. nih.govbiorxiv.org
Spatial and Temporal Regulation
The function of HOP1 is not only controlled by its phosphorylation state but also by its precise location within the cell and the timing of its presence at specific chromosomal sites.
Chromosomal Localization Patterns during Meiotic Prophase I
During meiotic prophase I, HOP1 exhibits a dynamic localization pattern along the chromosomes. It is a major component of the chromosome axes, which are the proteinaceous cores around which the chromatin loops are organized. nih.gov HOP1 first appears on chromosomes during the premeiotic S-phase as short lines, co-localizing with the cohesin-associated protein Spo76/Pds5. nih.gov As meiosis progresses into the leptotene stage, the HOP1 signal becomes more continuous and extends along the full length of the chromosomes. nih.gov
HOP1, in conjunction with its binding partner Red1, localizes along the chromosome axes in a punctate pattern during early prophase. oup.com The localization of HOP1 to chromosomes is dependent on Red1. rupress.org Interestingly, there appears to be little or no HOP1 protein in chromosomal regions that have undergone synapsis, where the homologous chromosomes are closely paired and connected by the synaptonemal complex (SC). rupress.org In mutants where synapsis is defective, such as zip1Δ, HOP1 is found continuously along the lengths of the condensed chromosomes. rupress.org
The distribution of HOP1 is not uniform. It is enriched in specific regions, such as short chromosomes and gene-dense genomic islands, through its central chromatin-binding region (CBR) which directly recognizes bent nucleosomal DNA. embopress.orgembopress.org This localization is important for promoting DSB formation in these regions. embopress.orgembopress.org
| Meiotic Stage | HOP1 Localization |
| Pre-meiotic S-phase | Appears as short lines on chromosomes. nih.gov |
| Leptotene | Becomes a continuous signal along the chromosome axes. nih.gov |
| Zygotene | Localizes to unsynapsed regions of chromosomes. rupress.org |
| Pachytene | Largely absent from synapsed chromosomal regions but present on unsynapsed axes. rupress.org |
Pch2-Mediated Removal from Chromosome Axes
A key regulator of HOP1's spatial distribution is the AAA+ ATPase Pch2 (also known as TRIP13 in mammals). nih.gov Pch2 is responsible for removing HOP1 from chromosome axes, particularly from regions that have successfully undergone synapsis. biorxiv.orgbiorxiv.org This removal constitutes a feedback mechanism that suppresses further recombination in synapsed regions. oup.com
In wild-type meiosis, Pch2 prevents the accumulation of HOP1 on synapsed chromosomes. oup.com In the absence of Pch2, HOP1 remains more abundantly and continuously localized along these chromosomes. oup.com The removal of HOP1 by Pch2 is thought to occur through the disruption of the HOP1-Red1 interaction via Pch2's remodeling activity on the HORMA domain of HOP1. biorxiv.org
Interestingly, Pch2 has a dual role. While it removes HOP1 from synapsed chromosomes, in situations of synapsis defects (as seen in zip1Δ mutants), Pch2 is essential for the meiotic recombination checkpoint. nih.gov It promotes the proper loading of HOP1 onto unsynapsed chromosome axes and supports the necessary levels of HOP1-T318 phosphorylation to activate the downstream checkpoint response. nih.govbiorxiv.org The nucleocytoplasmic transport of Pch2 is also crucial for its function, with its cytoplasmic population being important for checkpoint activation. biorxiv.org
Dynamic Behavior and Conformational Changes in Regulated Processes
The this compound is not a static component of the meiotic chromosome axis but exhibits dynamic behavior and undergoes significant conformational changes that are central to its regulatory functions. HOP1 is a HORMA domain-containing protein, a feature it shares with the spindle assembly checkpoint protein Mad2. nih.govnih.gov
The HORMA domain of HOP1 can exist in at least two distinct folded states: a "closed" conformation and a more extended "unbuckled" or "open" conformation. oup.comnih.govnih.gov This conformational flexibility is crucial for its interactions with other proteins. The transition between these states is regulated and allows HOP1 to bind to and be released from its partners. nih.govnih.gov The HORMA domain interacts with short "closure motifs" present in its binding partners, such as Red1, and even in HOP1 itself, which facilitates its self-assembly on the chromosome axis. nih.govnih.gov
The AAA+ ATPase Pch2 plays a critical role in remodeling the conformational state of HOP1. nih.gov It is thought that Pch2 facilitates the transition of HOP1 from the closed to the open conformation, leading to its dissociation from the chromosome axis. embopress.orgembopress.org This dynamic remodeling of HOP1 by Pch2 is a key step in the feedback loop that controls meiotic recombination. oup.com Furthermore, the binding of HOP1 to nucleosomes via its CBR is thought to delay a conformational switch from a DSB-promoting, Pch2-inaccessible state to a DSB-inactive, Pch2-accessible state, thereby regulating the extent of meiotic DSB formation. embopress.orgembopress.org
Chromatin-Dependent Regulation
The localization and function of HOP1 are intrinsically linked to the structure and composition of meiotic chromosomes. This chromatin-dependent regulation ensures that HOP1 is recruited to specific chromosomal regions where its activity is required for promoting meiotic recombination and synapsis.
Role of the Chromatin-Binding Region (CBR) in HOP1 Recruitment
A key determinant of HOP1's association with chromatin is a central domain known as the Chromatin-Binding Region (CBR). oup.comuniprot.orgpombase.org This region is critical for the enrichment of HOP1 and other meiotic axis proteins at specific nucleosome-rich areas of the genome. oup.comuniprot.orgpombase.org
Structurally, the HOP1 CBR is composed of two distinct domains that work in concert: a PHD (Plant Homeodomain) and a winged helix-turn-helix (wHTH) domain. oup.commit.edu Through cryo-electron microscopy, it has been demonstrated that this composite interface of the CBR directly recognizes and binds to the bent nucleosomal DNA. oup.commit.edu This interaction is a primary mechanism for recruiting HOP1 to meiotic chromosomes, functioning in parallel with its recruitment via interaction with the axial core protein Red1. nih.gov
The significance of the CBR-mediated recruitment is underscored by the observation that mutations disrupting this region lead to a significant reduction in the association of HOP1 with meiotic chromosomes. elifesciences.org Specifically, targeted disruption of the Hop1 CBR-nucleosome interface results in a loss of axis proteins from nucleosome-rich genomic "islands" and a diminished association of these proteins with shorter chromosomes. oup.compombase.org This localized reduction in axis protein binding has direct consequences for meiotic events, leading to decreased levels of meiotic DNA double-strand breaks (DSBs) in these regions and subsequent defects in chromosome synapsis. oup.compombase.orgmit.edu
The recruitment of HOP1 via its CBR is not uniform across all eukaryotes. While present in many species, this domain is notably absent in mammals and nematodes, suggesting evolutionary divergence in the mechanisms of meiotic chromosome axis assembly. nih.gov
| Feature of HOP1 CBR | Description | Source(s) |
| Structure | Comprises tightly associated PHD and winged helix-turn-helix (wHTH) domains. | oup.commit.edu |
| Binding Target | Directly recognizes and binds to bent DNA on nucleosomes. | oup.comuniprot.orgpombase.org |
| Function | Mediates the enrichment of HOP1 and other axis proteins at nucleosome-rich genomic islands and short chromosomes. | oup.compombase.org |
| Recruitment Pathway | Acts as a second, parallel pathway for HOP1 recruitment to chromatin, independent of Red1 interaction. | nih.gov |
| Evolutionary Conservation | Present in many species, including yeast, but absent in mammals and nematodes. | nih.gov |
Nucleosome-Binding Effects on HOP1 Function and Regulation
The interaction between the HOP1 CBR and nucleosomes extends beyond simple recruitment; it actively modulates HOP1's function and its regulation by other meiotic factors. A key aspect of this regulation involves the interplay between HOP1 and the AAA+ ATPase Pch2. oup.compombase.org
Research suggests that HOP1 can exist in at least two distinct conformational states: a DSB-promoting state and a DSB-inactive state. oup.com The binding of the CBR to nucleosomes is thought to stabilize HOP1 in the DSB-promoting conformation. oup.com This state is also characterized by being inaccessible to the remodeling activity of Pch2. oup.compombase.org
In the absence of a functional CBR-nucleosome interaction, HOP1 is more susceptible to being remodeled and extracted from chromosomes by Pch2. pombase.orgelifesciences.org This premature removal of HOP1 from the chromosome axis leads to a reduction in the formation of DSBs, which are crucial for initiating meiotic recombination. oup.com Therefore, nucleosome binding by the CBR delays a conformational switch in HOP1 to a DSB-inactive, Pch2-accessible state, thereby regulating the extent of meiotic DSB formation. oup.comuniprot.orgpombase.org
This regulatory mechanism highlights a sophisticated control loop where the chromatin landscape directly influences the functional state of a key meiotic protein, which in turn impacts the progression of meiotic recombination. The interaction is specifically critical for activating DSB formation, while being dispensable for the later functions of HOP1 in DSB repair. pombase.orgelifesciences.org
| Condition | Effect on HOP1 | Consequence for Meiosis | Source(s) |
| Intact CBR-Nucleosome Binding | HOP1 is stabilized in a DSB-promoting, Pch2-inaccessible state. | Promotes normal levels of meiotic DSB formation. | oup.compombase.org |
| Disrupted CBR-Nucleosome Binding | HOP1 prematurely switches to a DSB-inactive, Pch2-accessible state and is readily removed from chromosomes by Pch2. | Reduced levels of meiotic DSBs and defects in chromosome synapsis. | oup.compombase.orgelifesciences.org |
Transcriptional and Post-Transcriptional Control during Meiosis
The synthesis of the this compound is precisely timed to coincide with its function in meiosis through multi-layered transcriptional and post-transcriptional regulatory networks.
The HOP1 gene is known to be transcriptionally regulated during sporulation in Saccharomyces cerevisiae. uniprot.org Its expression is controlled by both positive and negative regulatory elements within its promoter region. nih.gov Key regulatory sites identified in the HOP1 promoter include the Upstream Repression Sequence 1 (URS1) and the Upstream Activation Sequence (UAS). oup.com
During vegetative growth (mitosis), the URS1 element acts as a repressor site, keeping HOP1 expression silenced. nih.gov This repression is mediated by the Ume6 protein, which binds to URS1 and recruits the Sin3/Rpd3 histone deacetylase complex to maintain a repressive chromatin state. pombase.org
Upon entry into meiosis, a cascade of transcriptional activation is initiated. The master regulator of meiosis, Ime1, is induced. pombase.org Ime1 forms a complex with Ume6, converting it from a repressor to an activator at the HOP1 promoter. nih.gov This Ime1-Ume6 complex then recruits the histone acetyltransferase Gcn5, which promotes a chromatin state conducive to transcription. pombase.orgnih.gov Another key player is the autonomously replicating sequence-binding factor 1 (Abf1), which binds to the UAS element (termed UASH for HOP1) and functions as a transcriptional activator to ensure robust meiotic expression of HOP1. oup.com
While the transcriptional control of HOP1 is well-documented, specific post-transcriptional regulatory mechanisms targeting HOP1 mRNA are less clearly defined. However, general post-transcriptional control is a significant feature of meiotic gene expression. nih.govnih.gov In fission yeast, a nuclear RNA silencing complex containing the Red1 protein is involved in the degradation of meiotic mRNAs during vegetative growth, representing a layer of post-transcriptional repression. pombase.org Furthermore, mRNA methylation, mediated by the Ime4 methyltransferase, is known to increase during sporulation and targets key early meiotic regulators. oup.comuniprot.org This modification can influence mRNA stability and translation, suggesting a potential, though not yet directly demonstrated, layer of regulation for HOP1 mRNA. oup.com The existence of antisense transcripts to meiotic genes also presents another possible mechanism for post-transcriptional control. researchgate.net
| Regulatory Factor | Role in HOP1 Expression | Mechanism | Phase |
| Ume6 | Repressor | Binds to URS1 and recruits Sin3/Rpd3 histone deacetylase complex. | Mitosis |
| Ime1 | Activator | Forms a complex with Ume6, converting it to an activator and recruiting Gcn5. | Meiosis |
| Abf1 | Activator | Binds to the UASH element in the promoter. | Meiosis |
| Sin3/Rpd3 | Co-repressor | Histone deacetylase complex recruited by Ume6. | Mitosis |
| Gcn5 | Co-activator | Histone acetyltransferase recruited by the Ime1-Ume6 complex. | Meiosis |
Comparative Analysis of Hop1 Protein Orthologs and Homologs
Phylogenetic Distribution and Conservation of HORMA-Domain Proteins in Eukaryotes
HORMA-domain proteins are found in a diverse array of eukaryotes, participating in critical cellular processes such as meiotic chromosome synapsis, DNA repair, and the mitotic spindle checkpoint. biologists.comuu.nlnih.gov The eukaryotic HORMA proteins form a monophyletic group, suggesting they arose from a common ancestor and diversified through gene duplication events early in eukaryotic evolution. biologists.comuu.nl Phylogenetic analyses indicate that the HORMA-Trip13 module, a functional pairing in many cellular pathways, was likely derived from prokaryotes, possibly through horizontal gene transfer from Bacteria into the pre-eukaryotic lineage. uu.nlbiorxiv.org
Meiotic HORMADs, the family to which HOP1 belongs, are found in the majority of eukaryotic taxa, highlighting their ancient and fundamental role in sexual reproduction. nih.gov While yeasts like Saccharomyces cerevisiae and the fission yeast Schizosaccharomyces pombe possess a single meiotic HORMAD (Hop1), higher eukaryotes often feature multiple paralogs. nih.gov For instance, the nematode Caenorhabditis elegans has four (HIM-3, HTP-1, HTP-2, HTP-3), the plant Arabidopsis thaliana has at least two (ASY1, ASY2), and mammals have two (HORMAD1, HORMAD2). nih.gov This expansion of the meiotic HORMAD family in higher eukaryotes points towards an increased complexity and regulation of meiotic processes.
The table below illustrates the distribution of some well-characterized HOP1 orthologs across different eukaryotic kingdoms.
| Eukaryotic Group | Organism | HOP1 Ortholog(s) |
| Fungi | Saccharomyces cerevisiae | Hop1 |
| Schizosaccharomyces pombe | Hop1 | |
| Sordaria macrospora | Hop1 | |
| Plants | Arabidopsis thaliana | ASY1, ASY2 |
| Oryza sativa (Rice) | PAIR2 | |
| Animals | Caenorhabditis elegans | HIM-3, HTP-1, HTP-2, HTP-3 |
| Mus musculus (Mouse) | HORMAD1, HORMAD2 | |
| Homo sapiens (Human) | HORMAD1, HORMAD2 |
This table provides examples of HOP1 orthologs and is not exhaustive. Data compiled from multiple sources. nih.govnih.gov
Functional Divergence and Conservation across Species
While the core function of meiotic HORMADs in organizing the chromosome axis and promoting interhomolog recombination is broadly conserved, significant functional divergence exists between species. plos.org These proteins are generally involved in promoting the formation of DNA double-strand breaks (DSBs), ensuring their repair uses the homologous chromosome as a template, and are removed from chromosomes as the synaptonemal complex (SC) assembles. researchgate.net
A key area of functional divergence is the requirement of HOP1 orthologs for the initiation of meiotic recombination via DSB formation.
In the budding yeast Saccharomyces cerevisiae, Hop1 is essential for normal levels of DSB formation. nih.gov It acts early in meiotic recombination by helping to recruit the DSB-forming machinery, including the Spo11 endonuclease, to the chromosome axis. biorxiv.orgoup.com Genetic disruption of HOP1 in budding yeast leads to a significant reduction in DSBs, to about 10-30% of wild-type levels. nih.gov Therefore, in S. cerevisiae, Hop1 is a key factor that actively promotes the creation of DSBs. oup.com
In contrast, in the plant Arabidopsis thaliana, the HOP1 ortholog ASY1 is not strictly required for DSB formation. plos.org While asy1 mutants exhibit severe defects in chromosome pairing and synapsis, DSBs are still formed. plos.org This indicates that in A. thaliana, the initiation of meiotic recombination can occur independently of ASY1, a clear functional divergence from the yeast model. plos.org This distinction is also observed in the fungus Sordaria macrospora, where Hop1 is not essential for recombination initiation. plos.org
The table below summarizes these key functional differences.
| Feature | Saccharomyces cerevisiae (Hop1) | Arabidopsis thaliana (ASY1) |
| Requirement for DSB Formation | Essential; promotes DSB formation. nih.govoup.com | Not essential; DSBs are formed in asy1 mutants. plos.org |
| Role in Interhomolog Bias | Promotes use of homolog for DSB repair. oup.com | Implicated in promoting interhomolog-biased DNA repair. plos.org |
| Chromosome Pairing | Required for normal pairing. nih.gov | Required for normal pairing. plos.org |
The function of HOP1 orthologs is also adapted to the specific meiotic architecture of the organism, particularly concerning the presence or absence of a synaptonemal complex (SC). The SC is a tripartite protein structure that "zips up" homologous chromosomes during prophase I in most meiotic organisms, including S. cerevisiae.
In S. cerevisiae, Hop1 is a component of the lateral elements of the SC and is crucial for its assembly. nih.gov It localizes along the unsynapsed chromosome axes and is progressively removed as the SC forms. plos.org Its function is intricately linked with SC dynamics and ensuring recombination occurs between homologs rather than sister chromatids. nih.gov
The fission yeast Schizosaccharomyces pombe represents a fascinating contrast as it does not form a canonical SC. biologists.com Instead, it assembles more rudimentary axial structures known as linear elements (LEs). biologists.com Despite the absence of an SC, S. pombe has a Hop1 ortholog that is a key component of these LEs. nih.govbiologists.com In S. pombe, Hop1 is still required for promoting interhomolog recombination and reducing unequal sister chromatid recombination, but it performs these roles in the context of the less complex LEs. researchgate.netnih.gov This demonstrates an evolutionary relationship between LEs and SC lateral elements and suggests that HOP1's core function in organizing a meiotic chromosome axis is conserved even in the absence of the full SC structure. biologists.com
| Feature | Saccharomyces cerevisiae | Schizosaccharomyces pombe |
| Synaptonemal Complex (SC) | Present | Absent |
| Meiotic Axial Structure | Lateral Elements of SC | Linear Elements (LEs) |
| Hop1 Localization | Localizes to unsynapsed lateral elements. plos.org | Localizes to LEs. biologists.com |
| Hop1 Function | Promotes interhomolog recombination; SC assembly. nih.govnih.gov | Promotes interhomolog recombination; reduces sister chromatid recombination. researchgate.netnih.gov |
Structural Variations in Chromatin-Binding Regions across Meiotic HORMADs
Meiotic HORMADs are recruited to chromosomes and anchored to the axis. biorxiv.org In S. cerevisiae, this involves direct binding to chromatin via a central chromatin-binding region (CBR). biorxiv.orgembopress.orgnih.gov This CBR has a variable architecture across different eukaryotic lineages, reflecting evolutionary adaptation and potential functional specialization. biorxiv.org
In S. cerevisiae and other fungi, the Hop1 CBR is composed of a plant homeodomain (PHD) and a winged helix-turn-helix (wHTH) domain that are tightly associated. biorxiv.orgbiorxiv.orgescholarship.org This composite structure directly recognizes the bent DNA of nucleosomes, which helps enrich Hop1 in nucleosome-dense regions of the genome and on small chromosomes. biorxiv.orgembopress.orgembopress.org
Phylogenetic analyses suggest that the ancestral meiotic HORMAD likely contained one or two wHTH domains in its CBR. biorxiv.org The evolution of eukaryotes saw significant variation in this region:
Opisthokonta (ancestors of fungi and animals): The architecture evolved to include a PHD domain N-terminal to a wHTH domain. biorxiv.org
Saccharomycetes: The wHTH domain acquired a C-terminal extension (HTH-C). biorxiv.org
Animals: Some lineages, including vertebrates and the nematode class Chromadorea, lost the PHD-wHTH configuration. biorxiv.org
Plants and other Eukaryotes: Many meiotic HORMADs in groups like Archaeplastida (which includes plants) possess CBRs with either one or two wHTH domains. biorxiv.org For example, A. thaliana ASY1 contains two wHTH domains. biorxiv.org
This structural diversity within the CBR indicates that while direct chromatin binding is a broadly conserved feature of meiotic HORMADs, the specific mechanisms of recognition and the resulting impact on chromosome organization have been tailored throughout eukaryotic evolution. biorxiv.orgbiorxiv.org
| Eukaryotic Lineage | Organism Example | Chromatin-Binding Region (CBR) Domain Architecture |
| Saccharomycetes (Fungi) | S. cerevisiae | PHD - wHTH - HTH-C |
| Holozoa (Animal) | Schistosoma mansoni | PHD - wHTH |
| Archaeplastida (Plant) | Arabidopsis thaliana | wHTH - wHTH |
| Vertebrata (Animal) | Mus musculus | Lacks the conserved PHD-wHTH CBR configuration. |
| Nematoda (Animal) | Caenorhabditis elegans | Lacks the conserved PHD-wHTH CBR configuration. |
This table summarizes the diverse domain architectures of the central chromatin-binding region in meiotic HORMADs. Data compiled from multiple sources. biorxiv.orgbiorxiv.org
Advanced Methodologies for Hop1 Protein Research
Genetic and Mutational Analyses
Genetic and mutational analyses in model organisms, particularly Saccharomyces cerevisiae, have been fundamental to dissecting the multifaceted roles of the HOP1 protein. These approaches allow for the systematic investigation of gene function, protein-protein interactions, and the significance of specific protein domains and amino acid residues.
The creation of an allelic series, which consists of multiple different mutations within the HOP1 gene, has enabled researchers to study a range of functional alterations, from complete loss-of-function to more subtle defects. These alleles can be generated through various means, including random mutagenesis followed by screening, or more targeted approaches. nih.govnih.gov
Site-directed mutagenesis is a precise technique used to create specific, targeted changes in the DNA sequence of the HOP1 gene. neb.comspringernature.com This method allows for the substitution, insertion, or deletion of specific amino acids to probe their roles in HOP1's structure and function. neb.com For instance, PCR-based site-directed mutagenesis has been used to introduce point mutations into plasmids containing the hop1+ gene. nih.gov This has been critical in identifying key residues involved in its various activities. Analysis of a point mutation, hop1-K593A, revealed that the C-terminal domain is essential for spore viability and chromosome synapsis. dntb.gov.uanih.gov Other studies have used this technique to identify an ensemble of five amino acid residues potentially involved in ATP-binding and hydrolysis. oup.com Subsequent substitution of these residues significantly impaired the protein's ATPase activity. oup.com Similarly, specific mutations in the chromatin-binding region (CBR) have been shown to disrupt nucleosome binding, leading to defects in the localization of axis proteins and meiotic double-strand breaks. embopress.org
| Mutant Allele | Amino Acid Change | Key Phenotypic Effect(s) | Reference(s) |
| hop1-K593A | Lysine-593 to Alanine | Reduced spore viability; defective chromosome synapsis. | dntb.gov.uanih.gov |
| hop1-K65A / hop1-N67Q | Lysine-65 to Alanine / Asparagine-67 to Alanine | Synergistically abrogated ATPase activity; impaired DNA-binding affinity; reduced association with meiotic chromosomes. | oup.comdntb.gov.ua |
| hop1-loop2 | Alanine substitutions in DNA-interacting residues of the CBR | Reduced Hop1 binding to meiotic chromosomes; defective homolog synapsis; 50% reduction in crossover levels. | embopress.org |
| hop1-628 | Natural variant at position 595 | Temperature-sensitive spore inviability. | nih.govnih.govuniprot.org |
This table presents a selection of HOP1 mutant alleles created through site-directed mutagenesis and their observed impact on protein function and meiotic processes.
To identify other proteins that function in the same pathway or physically interact with HOP1, researchers employ genetic screens. A common approach is a suppressor screen, where one looks for mutations in other genes that can compensate for a defect caused by a HOP1 mutation. For example, a screen for high-copy suppressors of the temperature-sensitive hop1-628 allele led to the identification of two other meiosis-specific genes, RED1 and REC104. nih.govnih.gov The allele-specific nature of this suppression suggested a direct physical interaction between the Hop1 and Red1 proteins, a hypothesis supported by subsequent biochemical data. nih.govnih.govnih.gov
Genetic interaction screens can also reveal functional relationships. Systematic screens can identify genes that, when mutated, lead to an unexpected phenotype in combination with a hop1 mutation (e.g., synthetic lethality), pointing to parallel or redundant pathways. biorxiv.org In fission yeast, chromatin immunoprecipitation (ChIP) analyses combined with point-mutant studies have shown that Hop1 interacts with Rec10 and Rec15, proteins involved in forming meiotic DNA double-strand breaks, and helps to stabilize their association. nih.gov
| Interacting Protein | Organism | Method of Identification | Functional Relationship | Reference(s) |
| Red1 | S. cerevisiae | High-copy suppressor screen | Forms a complex with Hop1; required for Hop1 localization to chromosomes. | nih.govnih.govnih.gov |
| Rec104 | S. cerevisiae | High-copy suppressor screen | Overexpression partially suppresses hop1-628 phenotype. | nih.govnih.gov |
| Mek1 | S. cerevisiae | Genetic epistasis analysis | Functions in the same pathway for interhomolog recombination; forms a complex with Red1. | nih.gov |
| Rec10 | S. pombe | Protein interaction assays; ChIP | Hop1 binds to Rec10 and promotes its chromatin-binding. | nih.gov |
| Rec15 | S. pombe | Protein interaction assays; ChIP | Hop1 binds to Rec15 and enhances its localization on chromosomes. | nih.gov |
| Pch2 | S. cerevisiae | Pull-down assays | AAA+ ATPase that binds to and remodels Hop1, displacing it from DNA. | pnas.orgpnas.org |
This table summarizes key proteins identified as interacting with HOP1 through various genetic and biochemical screens.
Conditional alleles are engineered mutations that allow a gene's function to be active under permissive conditions and inactive under restrictive conditions (e.g., a specific temperature). genetargeting.com The hop1-628 allele is an example of a temperature-sensitive conditional allele, which results in spore inviability at a restrictive temperature but allows for normal function at a permissive temperature. nih.govnih.gov Such alleles are invaluable for studying essential genes, as they permit cell growth before inducing the mutant phenotype to study its specific effects during meiosis. genetargeting.com
Complete gene deletion, or a null allele (e.g., hop1Δ), provides the most definitive information about the consequences of a total loss of protein function. In S. cerevisiae, hop1Δ mutants fail to assemble the synaptonemal complex, are defective in meiotic recombination, and produce inviable spores. nih.gov Similarly, in fission yeast, hop1Δ mutants show reduced levels of meiotic recombination. researchgate.net Comparing the phenotypes of null mutants with those of various point mutants and conditional alleles helps to assign specific functions to different domains of the this compound. dntb.gov.uaembopress.orgplos.org
Biochemical and Biophysical Characterization
Complementing genetic studies, the biochemical and biophysical analysis of purified this compound provides direct insight into its molecular mechanisms. These in vitro approaches are essential for understanding the protein's intrinsic enzymatic activities and its interactions with DNA.
The purification of this compound to homogeneity is a prerequisite for its biochemical characterization. nih.govresearchgate.net Recombinant Hop1 has been successfully expressed in and purified from Escherichia coli, enabling detailed structure-function investigations. researchgate.netnih.gov
ATPase Activity Assays: Biochemical assays unexpectedly revealed that Hop1 possesses robust, DNA-independent ATPase activity, despite lacking recognizable sequence motifs for ATP binding and hydrolysis. oup.comdntb.gov.ua This activity was shown to be intrinsic to the this compound. oup.com Mutational analysis identified that substitutions of specific amino acid residues (K65A and N67Q) within the N-terminal HORMA domain could synergistically abolish this ATPase activity. oup.comdntb.gov.ua These findings suggest a regulatory role for ATP hydrolysis in modulating Hop1's function during meiosis, potentially affecting the frequency of crossovers. oup.com
DNA Binding Assays: Various in vitro assays have been employed to characterize Hop1's DNA-binding properties. Electrophoretic mobility shift assays (EMSAs) and filter binding assays have demonstrated that Hop1 is a structure-specific DNA-binding protein. embopress.orgnih.govresearchgate.net It binds preferentially to certain DNA structures, including G-quadruplex (G4) DNA, Holliday junctions, and bent nucleosomal DNA, over standard double-stranded or single-stranded DNA. embopress.orgresearchgate.net The protein's zinc-finger motif, located in its C-terminal domain, is critical for this activity. nih.govresearchgate.net Quantitative analysis from EMSAs determined the dissociation constant (Kd) of the Hop1 chromatin-binding region (CBR) for nucleosomes to be approximately 0.5 µM, indicating a specific recognition of the bent conformation of nucleosomal DNA. embopress.org
| Assay Type | Substrate | Key Finding | Quantitative Data | Reference(s) |
| ATPase Assay | ATP | Hop1 possesses intrinsic, DNA-independent ATPase activity. | - | oup.comdntb.gov.ua |
| Electrophoretic Mobility Shift Assay (EMSA) | Duplex DNA, G4 DNA, Holliday Junctions, Nucleosomes | Hop1 shows preferential binding to non-B form DNA structures and bent nucleosomal DNA. | Kd for nucleosomes: ~0.5 µM | embopress.orgnih.govresearchgate.net |
| Filter Binding Assay | Duplex DNA, G4 DNA | The Hop1 zinc finger motif has a higher affinity for G4 DNA than for duplex DNA. | - | researchgate.net |
This table outlines key in vitro assays used to characterize the biochemical activities of the this compound.
Single-molecule techniques provide unparalleled insight into the physical interactions between Hop1 and DNA, overcoming the limitations of ensemble-averaged measurements.
Atomic Force Microscopy (AFM): AFM has been used to directly visualize the effects of Hop1 binding on DNA topology. These studies have revealed that Hop1 acts cooperatively to promote DNA bridging and folding. acs.org AFM imaging showed that Hop1 can bridge noncontiguous DNA segments, forming intramolecular stem-loop structures and other higher-order nucleoprotein complexes. acs.orgacs.org This provides direct evidence for a role of Hop1 in the condensation and synapsis of meiotic chromosomes, independent of recombination. acs.orgacs.org The experiments also demonstrated that the rigid nucleoprotein filament formed by Hop1 protects the underlying DNA from nuclease digestion. acs.org
Magnetic Tweezers: Magnetic tweezers are a powerful tool for manipulating single DNA molecules and measuring their mechanical properties in the presence of DNA-binding proteins. nih.govnih.gov In studies of Hop1, magnetic tweezers experiments have complemented AFM findings, confirming that Hop1 binding induces DNA folding and stiffens the DNA molecule. acs.orgacs.org This technique allows for the application of controlled forces to a single DNA molecule tethered between a surface and a magnetic bead, enabling researchers to measure changes in DNA length and conformation as the protein binds. nih.gov These analyses support a model where Hop1 plays a direct mechanical role in organizing and compacting chromosome axes during meiosis. acs.org
Spectroscopic Methods for Conformational Studies
Spectroscopic techniques are powerful tools for probing the secondary and tertiary structures of proteins in solution, offering a window into their dynamic conformational states. Methods like Circular Dichroism (CD) and fluorescence spectroscopy are particularly valuable for analyzing changes in protein structure upon interaction with ligands or other proteins. wisc.edueuropeanpharmaceuticalreview.comresearchgate.net
Biophysical characterization of the Saccharomyces cerevisiae Hop1 HORMA domain has revealed significant conformational dynamics. nih.gov Research has shown that the Hop1 HORMA domain exists in at least two distinct folded states in solution. nih.govresearchgate.net One is a "closed" conformation, while the other is a more extended, "unbuckled" state where the C-terminal "safety belt" region is disengaged from the main domain core. nih.govnih.gov This dynamic equilibrium is crucial for its function, as it allows the HORMA domain to interact with short "closure motifs" found in its binding partners, such as the axial core protein Red1, as well as in Hop1 itself. nih.gov This mechanism of conformational change, reminiscent of the spindle checkpoint protein Mad2, underlies both the recruitment of Hop1 to the chromosome axis and its subsequent self-assembly. nih.govnih.gov The ability of Red1 to stimulate the interaction between Hop1 and another meiotic protein, Mer2, is thought to occur by inducing a conformational change in Hop1. oup.com
Structural Biology Approaches
Structural biology provides atomic-level details of macromolecules, which is essential for understanding their function. For HOP1, cryo-electron microscopy and X-ray crystallography have been pivotal in elucidating the architecture of its key domains and their interactions with chromatin.
Cryo-EM has become an indispensable technique for visualizing large and flexible macromolecular assemblies, such as proteins bound to nucleosomes, in a near-native state. plos.orgyeastgenome.org This method has been successfully applied to understand how HOP1 engages with the fundamental unit of chromatin.
A key study utilized single-particle cryo-EM to determine the structure of the S. cerevisiae Hop1 chromatin-binding region (CBR) in a complex with a mononucleosome. nih.govnih.gov The results demonstrated that the Hop1 CBR directly recognizes the bent nucleosomal DNA. nih.gov This interaction is mediated by a composite interface involving both its plant homeodomain (PHD) and winged helix–turn–helix (wHTH) domains. nih.govredshiftbio.com The binding occurs through three specific loops within the CBR, and targeted mutations in these loops disrupt the interaction with the nucleosome, leading to reduced chromosomal association of Hop1 and defects in meiotic processes. nih.gov This structural insight explains how Hop1 is enriched in nucleosome-dense regions of the genome to promote meiotic recombination. nih.gov
X-ray crystallography allows for the determination of high-resolution three-dimensional structures of proteins and their domains, provided they can be crystallized. While obtaining crystals of the full-length S. cerevisiae Hop1 has been challenging, the structure of its central chromatin-binding region (CBR) from a related yeast species has been solved. researchgate.netnih.gov
| Organism | Domain | Resolution | PDB ID | Key Structural Features |
|---|---|---|---|---|
| Vanderwaltozyma polyspora | Hop1 CBR (residues 317-535) | 1.5 Å | 7UBA | Compact assembly of PHD, wHTH, and HTH-C domains. redshiftbio.com |
| Schistosoma mansoni | Hop1 CBR | High-resolution | Not specified | Tightly associated PHD and wHTH domains. nih.gov |
| Patiria miniata | Hop1 CBR | High-resolution | Not specified | Tightly associated PHD and wHTH domains. nih.gov |
Computational modeling complements experimental methods by predicting protein structures and simulating their dynamic behavior and interactions. fsu.eduuniprot.org These approaches have been instrumental in generating hypotheses about HOP1's structure and function where experimental data is lacking.
Homology Modeling: Because obtaining a crystal structure for the full-length S. cerevisiae Hop1 has been unsuccessful, researchers have employed homology modeling. researchgate.net This technique builds an atomic-resolution model of a target protein based on the experimental structure of a related homologous protein. An apo-Hop1 model was generated using the MODELLER software, guided by multiple known protein templates that showed sequence similarity to different regions of Hop1. researchgate.net
Molecular Docking and Dynamics: To investigate a serendipitous discovery that Hop1 possesses ATPase activity without a recognizable ATP-binding motif, researchers used a combination of molecular docking and molecular dynamics (MD) simulations. researchgate.net MD simulations were first performed on the modeled Hop1 structure to identify stable conformations. researchgate.net Subsequently, ATP was docked into potential binding sites identified in these conformations. This combined approach successfully predicted an ensemble of five amino acid residues potentially involved in ATP binding and hydrolysis, a finding that was later validated by biochemical assays with mutated versions of the this compound. researchgate.net
Chromosome Biology and Imaging Techniques
To understand the function of HOP1 in its native cellular context, it is essential to determine its precise location on meiotic chromosomes and how this localization correlates with meiotic events.
ChIP-seq is a powerful method used to identify the genome-wide binding sites of DNA-associated proteins. researchgate.net This technique involves chemically cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest (in this case, Hop1) with a specific antibody, and then sequencing the associated DNA fragments. This approach has been extensively used to map Hop1's distribution along meiotic chromosomes in yeast.
Multiple ChIP-seq studies have revealed that Hop1 is not uniformly distributed along chromosomes. Instead, its binding is enriched in specific genomic regions. wisc.edunih.govoup.com In S. cerevisiae, Hop1 is notably enriched on the shortest chromosomes and in discrete, gene-dense, nucleosome-rich regions termed "islands". nih.govnih.gov This enrichment in islands is dependent on the CBR's ability to bind nucleosomes and is independent of the cohesin-dependent recruitment pathway. nih.gov Mutations that disrupt the Hop1-nucleosome interaction lead to a significant reduction in Hop1 association with these islands. nih.govnih.gov Furthermore, ChIP-seq has been crucial in dissecting the interplay between Hop1 and other meiotic proteins, showing, for instance, that in the absence of nucleosome binding, Hop1's distribution becomes more dependent on the cohesin protein Rec8. nih.gov
| Organism | Condition / Mutant | Key ChIP-seq Finding | Reference |
|---|---|---|---|
| S. cerevisiae | Wild-type | Hop1 is enriched on short chromosomes and in nucleosome-dense "islands". | nih.govnih.gov |
| S. cerevisiae | hop1-loop2 (nucleosome-binding mutant) | Total Hop1 chromatin association is reduced; enrichment in "islands" is lost. | nih.gov |
| S. pombe | Wild-type | Hop1 colocalizes with the axial protein Rec10 and the DSB-hotspot protein Rec15. | wisc.eduoup.com |
| S. cerevisiae | rec8Δ | Hop1 binding is largely restricted to distinct "islands". | |
| S. cerevisiae | pch2Δ | This compound levels are elevated and enrichment on short chromosomes is maintained. | nih.gov |
Immunofluorescence and Live-Cell Imaging of Chromosome Localization
Immunofluorescence and live-cell imaging are powerful microscopic techniques used to visualize the specific localization of proteins within cells and tissues. In the study of the meiotic protein HOP1, these methods have been instrumental in elucidating its dynamic association with chromosomes throughout the different stages of meiosis.
Immunofluorescence microscopy involves the use of fluorescently labeled antibodies that specifically bind to the target protein, in this case, HOP1. This technique requires cell fixation, which can sometimes introduce artifacts. However, it allows for high-resolution imaging and the co-localization of multiple proteins simultaneously. Studies utilizing immunofluorescence have shown that HOP1 localizes to the axial elements of meiotic chromosomes. researchgate.net For instance, in spread zygotene nuclei of Saccharomyces cerevisiae, HOP1 can be visualized as a beads-on-a-string pattern along the chromosome axes. researchgate.net This localization is crucial for its function in promoting the formation of DNA double-strand breaks (DSBs) and facilitating interhomolog recombination. oup.com
Live-cell imaging, on the other hand, allows for the visualization of protein dynamics in real-time within living cells. This is often achieved by tagging the protein of interest, such as HOP1, with a fluorescent protein like Green Fluorescent Protein (GFP). This approach avoids the potential artifacts of fixation and provides insights into the temporal and spatial regulation of the protein. Live-cell imaging studies in various organisms, including the model plant Arabidopsis thaliana, have been established to follow the dynamics of meiosis. researchgate.net For example, the Arabidopsis homolog of HOP1, ASYNAPTIC 1 (ASY1), has been studied using live-cell imaging to understand its role in chromosome synapsis. researchgate.net These dynamic studies reveal how HOP1 is recruited to and dissociates from chromosomes, providing a more complete picture of its function in meiotic progression. researchgate.netfrontiersin.org
The combination of immunofluorescence and live-cell imaging provides a comprehensive understanding of HOP1's chromosomal localization. While immunofluorescence offers high-resolution snapshots of HOP1 on meiotic chromosomes, live-cell imaging reveals the dynamic nature of this association. Together, these techniques have been fundamental in establishing the role of HOP1 as a key component of the meiotic chromosome axis.
High-Resolution Microscopy for Synaptonemal Complex Analysis
The synaptonemal complex (SC) is a tripartite protein structure that forms between homologous chromosomes during prophase I of meiosis and is essential for proper chromosome segregation. High-resolution microscopy techniques, particularly super-resolution microscopy, have been pivotal in dissecting the intricate organization of the SC and the precise localization of proteins like HOP1 within this structure.
Traditional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. However, the SC itself is only about 100-120 nanometers wide, making it difficult to resolve its detailed structure with conventional methods. Super-resolution microscopy techniques, such as stochastic optical reconstruction microscopy (dSTORM), overcome this limitation, enabling visualization at the nanometer scale. nih.govresearchgate.net
Using dSTORM, researchers have been able to visualize the mammalian homolog of HOP1, HORMAD1, localizing as two parallel axes along the axial elements of the SC in mouse spermatocytes. nih.gov This detailed imaging has revealed a more intricate structure of HORMAD1 accumulation on unsynapsed regions during the zygotene stage of meiosis. nih.gov Such high-resolution analyses provide insights into how HOP1 and its homologs contribute to the architecture of the SC and regulate recombination events. nih.gov These studies have also uncovered new functions for HORMAD1 in inhibiting the coiling of the synaptonemal complex. nih.gov
High-resolution imaging has also been applied to study the dynamics of SC assembly and disassembly in various organisms, including rye, providing a detailed view of the localization of key SC proteins. nih.gov While these studies may not directly focus on HOP1, the methodologies are directly applicable to understanding its spatial relationship with other SC components. The ability to precisely map the positions of proteins within the SC allows for a more mechanistic understanding of how this complex facilitates homologous chromosome pairing, synapsis, and recombination.
| Microscopy Technique | Resolution | Key Findings for HOP1/Homologs in SC Analysis |
| Confocal Microscopy | ~250 nm | General localization of HOP1 to chromosome axes. |
| dSTORM | ~20-50 nm | HORMAD1 (mammalian homolog) forms double axes on unsynapsed regions of the SC. nih.gov |
| SIM | ~100-125 nm | Improved resolution of SC components, allowing for more precise localization of axial element proteins like HOP1. |
Proteomic and Interactomic Studies
Mass Spectrometry for Post-Translational Modifications and Protein Partners
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the context of protein research, MS is indispensable for identifying proteins, characterizing their post-translational modifications (PTMs), and identifying interacting protein partners. nih.govnih.gov
Post-translational modifications are covalent chemical modifications to proteins after their synthesis, and they play a crucial role in regulating protein function. sigmaaldrich.com For HOP1, PTMs such as phosphorylation are critical for its activity during meiosis. oup.com MS-based proteomics has been employed to identify specific phosphorylation sites on HOP1. nih.gov This is typically achieved by digesting the this compound into smaller peptides, which are then analyzed by MS. The mass shifts corresponding to the addition of a phosphate (B84403) group allow for the precise mapping of phosphorylation sites. youtube.com Identifying these sites is the first step in understanding how signaling pathways, such as the DNA damage response mediated by Mec1/Tel1 kinases, regulate HOP1 function to ensure proper interhomolog recombination. oup.com
In addition to characterizing PTMs, mass spectrometry is a key tool for identifying proteins that interact with HOP1. In a typical affinity purification-mass spectrometry (AP-MS) experiment, HOP1 is tagged and used as "bait" to pull down its interacting partners from cell lysates. nih.govyoutube.com The entire protein complex is then isolated, and the constituent proteins are identified by mass spectrometry. embopress.orgembopress.org This approach has been instrumental in identifying proteins that associate with HOP1 to form the chromosome axis and regulate meiotic recombination.
| Mass Spectrometry Approach | Application for HOP1 Research | Example Finding |
| Bottom-up Proteomics | Identification of post-translational modifications. | Mapping of phosphorylation sites on HOP1 that are crucial for its checkpoint function. oup.com |
| Affinity Purification-Mass Spectrometry (AP-MS) | Identification of HOP1-interacting proteins. | Identification of Red1 and other axial element components as direct interactors of HOP1. researchgate.net |
Yeast Two-Hybrid and Affinity Purification-Mass Spectrometry (AP-MS)
To build a comprehensive network of protein-protein interactions involving HOP1, researchers often employ a combination of techniques, with the yeast two-hybrid (Y2H) system and affinity purification-mass spectrometry (AP-MS) being two of the most prominent.
The yeast two-hybrid system is a genetic method for detecting protein-protein interactions in vivo. nih.govspringernature.comyoutube.com The system is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In a Y2H screen, the this compound is fused to the BD (the "bait"), and potential interacting partners are fused to the AD (the "prey"). If HOP1 and a prey protein interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene. wikipedia.org This system has been used to confirm direct physical interactions between HOP1 and other meiotic proteins, such as Rec10 and Rec15 in fission yeast. nih.gov
Affinity purification-mass spectrometry (AP-MS) is a biochemical approach used to identify protein-protein interactions within a cellular context. nih.govspringernature.comresearchgate.net In this method, a tagged version of HOP1 is expressed in cells and then purified from cell lysates along with its binding partners. researchgate.netescholarship.org The entire complex is then subjected to mass spectrometry to identify all the proteins present. embopress.org AP-MS provides a snapshot of the protein complexes that HOP1 is a part of under specific cellular conditions. This technique has been crucial in identifying components of the meiotic chromosome axis that associate with HOP1. researchgate.net
The complementary nature of Y2H and AP-MS provides a robust platform for mapping the HOP1 interactome. While Y2H is well-suited for identifying direct binary interactions, AP-MS can identify components of larger protein complexes. Together, these methods have been essential for constructing the protein interaction network that governs the assembly and function of the meiotic chromosome axis.
| Method | Principle | Advantages for HOP1 Research | Limitations |
| Yeast Two-Hybrid (Y2H) | Genetic method based on the reconstitution of a transcription factor. nih.govwikipedia.org | Detects direct binary protein-protein interactions in vivo. | High rate of false positives and false negatives; interactions must occur in the nucleus. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Biochemical purification of a tagged protein and its binding partners, followed by mass spectrometry identification. nih.govembopress.org | Identifies components of protein complexes in a cellular context; can reveal indirect interactions. | May miss transient or weak interactions; overexpression of tagged protein can lead to non-specific binding. |
Future Directions and Unresolved Questions in Hop1 Protein Research
Elucidating the Precise Molecular Mechanisms of HOP1's ATPase Activity
Recent research has uncovered a previously unknown DNA-independent ATPase activity in the Saccharomyces cerevisiae HOP1 protein, despite it lacking conventional ATP-binding motifs. oup.comnih.gov This discovery opens a new avenue of investigation into the regulation of meiotic events.
Future research will need to focus on several key areas. Firstly, a high-resolution crystal structure of HOP1 in complex with ATP or its analogues is essential to precisely map the ATP-binding pocket and understand the catalytic mechanism. While molecular docking and dynamics simulations have identified potential residues involved in ATP binding and hydrolysis, experimental validation is crucial. oup.com Secondly, determining the kinetic parameters of the ATPase activity and how it is influenced by other meiotic proteins, such as Red1 and the AAA+ ATPase Pch2, will be critical. oup.comindiascienceandtechnology.gov.in Understanding how the ATPase activity of HOP1 is regulated will provide insights into its functional significance during meiosis.
Initial findings suggest that this ATPase activity may play a role in regulating the frequency of meiotic crossovers. oup.comnih.gov Further investigation is needed to determine if this activity is involved in other HOP1 functions, such as chromatin remodeling or checkpoint signaling. Site-directed mutagenesis of the putative ATP-binding residues, followed by in vivo analysis of meiotic progression and recombination, will be instrumental in dissecting the biological relevance of this enzymatic function. oup.com
Understanding the Full Spectrum of HOP1 Conformational States and Their Biological Roles
The this compound, like other HORMA domain-containing proteins, exhibits significant conformational flexibility, which is believed to be central to its function. nih.govbiorxiv.org The HOP1 HORMA domain can exist in at least two distinct conformations in solution: a compact, "closed" state and a more extended, "unbuckled" or "open" state. nih.govoup.comresearchgate.net These conformational changes are thought to be analogous to those of the spindle checkpoint protein Mad2 and are crucial for its interactions with other proteins and for its role in checkpoint signaling. nih.govbiorxiv.orgnih.gov
A major challenge for future research is to fully characterize the complete spectrum of HOP1's conformational states and to link each conformation to a specific biological activity. Techniques such as cryo-electron microscopy (cryo-EM) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) will be invaluable in capturing these different states. nih.govembopress.org For instance, HDX-MS has already provided evidence for conformational changes upon binding to a closure motif from its partner protein Red1. nih.gov
It is hypothesized that different conformational states of HOP1 have distinct functions. For example, a DSB-promoting, Pch2-inaccessible state may be important for initiating recombination, while a DSB-inactive, Pch2-accessible state may be involved in checkpoint signaling and the removal of HOP1 from synapsed chromosomes. embopress.orgembopress.org The AAA+ ATPase Pch2 is known to remodel HOP1, likely by catalyzing the transition from the closed to the open conformation, which is thought to be a key step in regulating HOP1's activity. biorxiv.orgpnas.org Future studies should aim to trap and structurally characterize these different Pch2-dependent HOP1 conformations to understand how this remodeling process is regulated and how it impacts downstream meiotic events.
Detailed Mechanistic Insights into HOP1-Mediated Chromatin Remodeling and DNA Synapsis
HOP1 plays a direct role in the physical pairing, or synapsis, of homologous chromosomes during meiosis. nih.gov It has been shown to promote the synapsis of double-stranded DNA helices, a process that is independent of extensive homology and involves the formation of G-quadruplex structures. nih.govoup.com While the ability of HOP1 to bind and promote the formation of G4 DNA is established, the precise molecular mechanism by which this leads to large-scale chromosome synapsis remains to be fully elucidated. nih.govoup.com
Future investigations should focus on understanding how HOP1's interaction with specific DNA structures translates into the alignment of entire chromosomes. This will likely involve a combination of in vitro reconstitution assays with purified proteins and DNA substrates, as well as advanced imaging techniques to visualize HOP1-DNA complexes.
Furthermore, recent studies have revealed that the central chromatin-binding region (CBR) of HOP1 directly recognizes bent nucleosomal DNA. embopress.orgnih.govbiorxiv.org This interaction is mediated by a composite interface involving its PHD and winged helix-turn-helix domains. embopress.orgnih.gov A key area for future research is to understand how this nucleosome-binding activity is integrated with HOP1's other functions. For instance, does nucleosome binding influence HOP1's ATPase activity or its ability to promote G-quadruplex formation? Disrupting the HOP1-nucleosome interface leads to defects in chromosome synapsis, suggesting a critical role for this interaction. embopress.orgnih.govbiorxiv.org Elucidating the interplay between HOP1's DNA-binding, nucleosome-binding, and enzymatic activities will be crucial for a comprehensive understanding of its role in chromatin remodeling and synapsis. indiascienceandtechnology.gov.in
Exploring the Interplay between HOP1, Chromatin Landscape, and DSB Hotspot Regulation
The formation of programmed DNA double-strand breaks (DSBs) by the Spo11 endonuclease is a critical initiating event in meiotic recombination. escholarship.org The distribution of these breaks is not random but is concentrated at specific genomic regions known as DSB hotspots. HOP1 is a key player in the regulation of DSB formation, and its levels along chromosomes are positively correlated with DSB frequency. nih.govbiorxiv.org
A major unresolved question is how the interplay between HOP1 and the local chromatin landscape determines the location and activity of DSB hotspots. HOP1's ability to bind nucleosomes, particularly in nucleosome-rich "islands," appears to be a key mechanism for directing DSB formation to these regions. embopress.orgbiorxiv.orgnih.gov Future studies should aim to dissect the specific features of chromatin that attract HOP1. This could involve investigating the role of specific histone modifications or DNA sequence motifs.
Furthermore, HOP1 is thought to promote DSB formation by interacting with components of the DSB machinery, such as Mer2. nih.govbiorxiv.orgfrontiersin.org In fission yeast, Hop1 colocalizes with both the axial element protein Rec10 and the DSB-forming complex subunit Rec15 at hotspots, suggesting it acts as a stabilizer for their interaction. nih.govoup.com Elucidating the precise molecular architecture of the HOP1-containing complexes at DSB hotspots in different organisms will be a key future goal. Artificially recruiting HOP1 to specific chromosomal locations has been shown to be sufficient to create a DSB hotspot, highlighting its central role. nih.govbiorxiv.org Understanding how the dynamic association and dissociation of HOP1 from chromatin, regulated by factors like Pch2, fine-tunes the DSB landscape across the genome is another important area for future investigation. embopress.org
Dissecting the Fine-Tuning of Meiotic Checkpoint Signaling by HOP1
HOP1 is a critical adaptor protein in the meiotic checkpoint, a surveillance mechanism that ensures the proper progression of meiosis by monitoring events such as DSB repair and chromosome synapsis. ucl.ac.ukbiorxiv.org In response to meiotic defects, HOP1 is phosphorylated by the master checkpoint kinases Mec1 and Tel1 (ATM and ATR in mammals). embopress.orgucl.ac.ukbiorxiv.org This phosphorylation is essential for the recruitment and activation of the effector kinase Mek1, which in turn phosphorylates downstream targets to enforce a cell cycle delay. ucl.ac.ukoup.com
While the core components of this signaling pathway are known, the precise mechanisms that fine-tune the checkpoint response remain an active area of research. For example, specific phosphorylation sites on HOP1, such as threonine 318, are critical for its checkpoint function. oup.com Future work should focus on identifying the full complement of HOP1 phosphorylation sites and understanding how different patterns of phosphorylation translate into distinct cellular responses. The interplay between phosphorylation and dephosphorylation, mediated by phosphatases like PP4, is also crucial for the timely activation and inactivation of the checkpoint. biorxiv.org
The AAA+ ATPase Pch2 plays a complex role in regulating HOP1's checkpoint activity. While Pch2 is known to remove HOP1 from synapsed chromosomes, it is also required to sustain HOP1 phosphorylation and checkpoint signaling in response to synapsis defects. biorxiv.orgoup.com This suggests a model where Pch2-mediated remodeling of HOP1 is necessary to generate a signaling-competent form of the protein. biorxiv.org Dissecting this dual role of Pch2 in both activating and silencing the checkpoint through its action on HOP1 is a key challenge for future studies.
Comparative Functional Genomics of HOP1 Orthologs to Understand Evolutionary Trajectories
HOP1 is an evolutionarily conserved protein, with orthologs found in a wide range of eukaryotes, from yeast to humans (where the orthologs are HORMAD1 and HORMAD2). frontiersin.orgucl.ac.ukoup.com While the core function of HOP1 in organizing the meiotic chromosome axis is conserved, there are also notable species-specific differences in its roles. oup.complos.orgnih.gov
For example, in S. cerevisiae, HOP1 is essential for DSB formation, whereas in Arabidopsis thaliana, DSBs can still form in the absence of the HOP1 homolog ASY1. oup.complos.orgnih.gov In the fungus Sordaria macrospora, Hop1 is not required for the initiation of recombination but plays a critical role in the transition from chromosome pairing to synaptonemal complex formation. plos.orgnih.gov
Future research employing comparative functional genomics will be crucial to understand the evolutionary pressures that have shaped the diverse functions of HOP1 orthologs. This will involve systematically characterizing the function of HOP1 homologs from a broader range of species, particularly from lineages that are currently understudied. By combining phylogenetic analysis with experimental data on protein-protein interactions, localization patterns, and mutant phenotypes, researchers can reconstruct the evolutionary history of HOP1 and its associated pathways. nih.gov This comparative approach will not only shed light on the fundamental, conserved mechanisms of meiosis but also reveal how this essential process has been adapted to the specific needs of different organisms.
Q & A
Q. What experimental approaches elucidate Hop1's structural dynamics and DNA-binding specificity?
Hop1's HORMA domain exhibits conformational flexibility critical for its function. Studies use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to identify two distinct folded states: a "closed" conformation (safety belt engaged) and an extended state (safety belt disengaged) . Recombinant Hop1 purified from E. coli via Ni-NTA and DNA-cellulose chromatography shows preferential binding to Holliday junctions (HJ) and G4 DNA, demonstrated through electrophoretic mobility shift assays (EMSA) and DNase I footprinting . Structural studies highlight the zinc finger motif (CX₂CX₁₉CX₂C) as essential for DNA binding and meiotic progression .
Q. How does Hop1 interact with axis components like Red1 and Rec10?
Co-immunoprecipitation (co-IP) experiments in S. cerevisiae confirm Hop1 physically interacts with Red1 and Rec10, forming distinct complexes: Hop1-Red1 (axis assembly) and Hop1-PP4 (phosphatase regulation) . Yeast two-hybrid (Y2H) assays reveal Hop1's HORMA domain binds Rec10, while its C-terminus binds Rec15, a DSB hotspot protein . In pph3Δ mutants, Hop1-Red1 interaction remains intact, but PP4 recruitment is disrupted, indicating PP4 regulates Hop1 independently of Red1 .
Q. What is Hop1's role in meiotic chromosome axis assembly?
Hop1 stabilizes axis components via HORMA domain-closure motif interactions. In S. cerevisiae, Red1 contains a closure motif (residues 345–362) that binds Hop1's HORMA domain, initiating axis assembly. Subsequent Hop1 oligomerization via head-to-tail interactions drives self-assembly . Chromatin immunoprecipitation (ChIP) in S. pombe shows Hop1 localization to axis sites depends on Rec10, while DSB hotspot recruitment requires Rec15 .
Advanced Research Questions
Q. How do PP4 and Pch2 regulate Hop1 phosphorylation and axis dynamics?
Hop1 phosphorylation at T318 by Mec1/Tel1 kinases is counteracted by PP4 phosphatase. Western blot analysis in pph3Δ mutants shows delayed Hop1-pT318 dephosphorylation, leading to defective axis assembly and meiotic arrest . Pch2, an AAA+ ATPase, removes Hop1 from axes independently of PP4. In pch2Δpph3Δ double mutants, Hop1 accumulates on chromosomes, and meiosis progression is severely delayed, suggesting PP4 and Pch2 act in parallel pathways .
Q. What contradictions exist in Hop1's role across model organisms?
In Sordaria macrospora, Hop1 is dispensable for early axis formation and homolog pairing but critical for synaptonemal complex (SC) assembly and crossover interference. This contrasts with S. cerevisiae, where Hop1 is essential for axis integrity . Such divergence highlights species-specific adaptations in meiotic regulation, necessitating comparative studies using conditional mutants and live-cell imaging .
Q. How do Hop1's conformational states influence DSB formation and checkpoint signaling?
Hop1 adopts two states: a DSB-promoting state (insensitive to Pch2) and a Pch2-responsive state. Chromatin binding delays transition to the Pch2-responsive state, modulating DSB levels . Mutants locking Hop1 in the closed conformation (Hop1LL) fail to oligomerize, impairing axis assembly . HDX-MS and size-exclusion chromatography reveal safety belt dynamics as key to these transitions, with Red1 closure motifs stabilizing the closed state .
Q. What methodologies resolve conflicting data on PP4's role in Hop1 regulation?
Contradictory PP4 phenotypes (axis assembly vs. phosphorylation) are addressed via catalytic mutations (e.g., pph3-H112N). Co-IP in pph3-H112N shows PP4-Hop1 interaction persists despite phosphatase inactivation, suggesting PP4 has non-enzymatic roles in Hop1 recruitment . Quantitative phosphoproteomics in mec1Δtel1Δ mutants further dissects kinase/phosphatase contributions .
Methodological Considerations
Q. Key Techniques
Q. Data Interpretation Challenges
- Phosphorylation Timing : Discrepancies in Hop1-pT318 kinetics across mutants require synchronized meiosis cultures and frequent sampling .
- Conformational Artifacts : Recombinant Hop1 purification protocols must preserve native folding; E. coli-expressed proteins may lack post-translational modifications .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
